2-(4-chloro-2-nitrophenyl)acetic acid
Description
The exact mass of the compound 4-Chloro-2-nitrophenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZUSUKBKOZJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297298 | |
| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-71-2 | |
| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037777712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37777-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid
Introduction
2-(4-chloro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, characterized by the presence of a carboxylic acid group and a nitro-substituted aromatic ring, makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and pharmaceutical development. The strategic placement of the chloro and nitro groups on the phenyl ring activates the molecule for various nucleophilic substitution and reduction reactions, rendering it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1]
Chemical Identity and Physicochemical Properties
The fundamental identity and characteristics of a compound are paramount for its application in research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 37777-71-2[2][3][4][5] |
| Molecular Formula | C₈H₆ClNO₄[2][4] |
| Molecular Weight | 215.59 g/mol [2][4] |
| IUPAC Name | This compound |
| Synonyms | (4-chloro-2-nitrophenyl)acetic acid[3] |
| InChI | InChI=1S/C8H6ClNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12)[2] |
| InChIKey | FLZUSUKBKOZJLG-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])CC(=O)O[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 156-159 °C | [5] |
| Boiling Point | 361.2 °C at 760 mmHg (Predicted) | [1] |
| Appearance | Tan precipitate/solid | [5] |
| Topological Polar Surface Area | 83.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Storage Temperature | Room temperature, dry, sealed | [1] |
Synthesis Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol describes a method involving the treatment of a precursor filtrate with hydrogen peroxide followed by acidification.
Step 1: Initial Reaction and pH Adjustment
-
Obtain the filtrate from a preceding reaction step (details of which are specific to the overall synthetic route).
-
Adjust the pH of the filtrate to between 8 and 9 using a 2 N sodium hydroxide solution.
-
Gently heat the solution to a temperature of 35-40 °C.[5]
Step 2: Oxidation with Hydrogen Peroxide
-
While maintaining the temperature at 35-40 °C, slowly add a 3-6% aqueous solution of hydrogen peroxide.[5]
-
Monitor the reaction progress by taking small samples and treating them with 2 N sodium hydroxide. The addition of hydrogen peroxide is complete when the samples no longer turn dark upon treatment.[5]
-
A tan precipitate may form. If so, suspend this precipitate in approximately 1500 ml of water, adjust the pH to 8-9, and repeat the hydrogen peroxide treatment.[5]
Step 3: Acidification and Product Isolation
-
Combine the reaction mixtures from the previous steps.
-
Acidify the combined solution with concentrated hydrochloric acid to precipitate the crude product.[5]
-
Recover the precipitate by filtration.
-
Wash the collected solid three times with water to remove residual acids and salts.[5]
-
Dry the product in vacuo to yield the crude this compound, which typically has a melting point of 145-150°C.[5]
Step 4: Purification
-
Recrystallize the crude product from ether to obtain the purified 4-chloro-2-nitro phenylacetic acid.[5]
-
The purified product should exhibit a melting point in the range of 156-159°C.[5]
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is a valuable scaffold for building more complex molecules with potential therapeutic properties.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The compound serves as a starting material for APIs used in medications targeting a range of diseases.[1] The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as amidation or cyclization to form heterocyclic structures common in many drug molecules.
-
Organic Chemistry Research: In a broader research context, it is used in the development of novel compounds.[1] Its derivatives are explored for various biological activities. For instance, related acetamide structures have been investigated for their antibacterial properties, sometimes in combination with existing antibiotics to enhance their efficacy against resistant strains like Klebsiella pneumoniae.[6]
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
Table 3: GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07[3] |
| Skin Irritation | H315 | Causes skin irritation | GHS07[3] |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07[3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07[3] |
Signal Word:Warning [3]
Protocols for Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and suitable protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8]
-
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Avoid the formation of dust and aerosols.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
First Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[7][9]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Laboratory Safety Workflow Diagram
Caption: Figure 2: Laboratory Safety Workflow for Handling the Compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 37777-71-2 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 37777-71-2 [chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
"2-(4-chloro-2-nitrophenyl)acetic acid" molecular structure and weight
An In-Depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, applications, and safety protocols, grounding all information in authoritative data.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 37777-71-2) is a substituted phenylacetic acid derivative.[1] Its structure, featuring a chloro and a nitro group on the phenyl ring, makes it a versatile precursor in organic synthesis, particularly for pharmaceuticals.[2][3] The nitro group can be reduced to an amine, and the carboxylic acid group can undergo various transformations, opening pathways to complex heterocyclic structures. This reactivity profile is central to its utility in medicinal chemistry.
Molecular Structure
The molecular structure consists of an acetic acid moiety attached to a 4-chloro-2-nitrophenyl ring.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The key chemical properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [1][4][5] |
| Molecular Weight | 215.59 g/mol | [1][4][5] |
| Monoisotopic Mass | 214.9985354 Da | [4] |
| CAS Number | 37777-71-2 | [1][4][6] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])CC(=O)O | [4] |
| InChIKey | FLZUSUKBKOZJLG-UHFFFAOYSA-N | [4] |
| Melting Point | 156-159 °C (recrystallized) | [6] |
| Topological Polar Surface Area | 83.1 Ų | [4] |
| Rotatable Bond Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Complexity | 240 | [4] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be achieved through a multi-step process involving oxidation and purification. The causality behind this specific protocol is to manage the reaction's exothermicity and ensure the removal of impurities to yield a high-purity final product suitable for subsequent pharmaceutical applications.
Experimental Methodology
The following protocol is derived from established preparation methods.[6]
-
Initial Reaction Mixture: Start with the filtrate from a preceding synthesis step (e.g., the formation of the phenylacetic acid precursor). Adjust the pH of this filtrate to between 8 and 9 using a 2 N sodium hydroxide solution.
-
Oxidative Treatment: Gently heat the pH-adjusted solution to 35-40 °C. While maintaining this temperature, slowly add a 3-6% aqueous solution of hydrogen peroxide.
-
Reaction Monitoring (Self-Validation): Periodically take samples from the reaction mixture and treat them with 2 N sodium hydroxide. The reaction is complete when the samples no longer turn dark, indicating the consumption of reactive intermediates.
-
Acidification and Precipitation: Once the reaction is complete, acidify the combined reaction mixtures with concentrated hydrochloric acid. This will cause the crude this compound to precipitate out of the solution.
-
Isolation: Recover the precipitate by filtration.
-
Washing: Wash the filtered solid three times with water to remove residual acids and salts.
-
Drying: Dry the washed product in vacuo to yield the crude product (m.p. 145-150 °C).[6]
-
Final Purification: Recrystallize the crude product from ether to obtain the final, high-purity 4-chloro-2-nitrophenylacetic acid with a melting point of 156-159 °C.[6]
Caption: Synthesis and purification workflow for the target compound.
Field Applications and Scientific Context
The primary and most critical application of this compound is as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its utility stems from the ortho-nitro group relative to the acetic acid side chain, which is a precursor for forming heterocyclic rings—a common motif in many drug molecules.
While direct applications are specific, the broader class of nitrophenylacetic acids is instrumental in advanced organic synthesis. For instance, (2-Nitrophenyl)acetic acid and its derivatives are used:
-
As precursors to heterocycles: The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a powerful method for creating lactams and other nitrogen-containing rings.[7]
-
As protecting groups: The 2-nitrophenylacetyl group can be used to protect alcohols, which can be selectively removed under mild reductive conditions.[7]
-
In total synthesis: These compounds are precursors in the synthesis of complex, biologically active molecules like quindoline derivatives, which have shown potential as enzyme inhibitors and anticancer agents.[7]
Safety, Handling, and Emergency Protocols
As a hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound.[8]
Hazard Identification
-
Classification: Considered hazardous by the OSHA Hazard Communication Standard.[8]
-
Primary Hazard: Causes skin irritation.[8] May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area or outdoors. Avoid dust formation.[8]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[8]
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., Viton™ or nitrile).
-
Clothing: Wear suitable protective clothing to prevent skin contact.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5][8]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Consult a doctor.[5][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Caption: A workflow for safe handling and emergency first-aid response.
Conclusion
This compound is a compound of significant value in the landscape of chemical synthesis. Its defined molecular structure and weight, coupled with a well-understood reactivity profile, establish it as a reliable intermediate for creating complex molecules, particularly in the pharmaceutical industry. The protocols for its synthesis and handling, when executed with precision and adherence to safety standards, ensure its effective and safe application in research and development environments.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound-India Fine Chemicals [indiafinechemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 37777-71-2 [chemicalbook.com]
- 7. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of 2-(4-Chloro-2-nitrophenyl)acetic Acid
Abstract
This technical guide provides an in-depth overview of the synthetic pathways for producing 2-(4-chloro-2-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds and novel organic molecules.[1] The document focuses on the most viable and commonly employed synthetic strategy, originating from 4-chlorotoluene. It elucidates the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed, field-proven protocols for each critical step. The primary pathway discussed involves the initial nitration of 4-chlorotoluene, followed by the conversion of the resulting 4-chloro-2-nitrotoluene's methyl group into an acetic acid moiety via a robust condensation and hydrolysis sequence. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive resource grounded in scientific literature to ensure reproducibility and a thorough understanding of the synthesis process.
Introduction
This compound (CAS No: 37777-71-2) is an aromatic carboxylic acid derivative featuring both a chloro and a nitro substituent on the phenyl ring.[2] Its molecular structure, possessing multiple reactive sites, makes it a versatile building block in organic synthesis. The nitro group can be reduced to an amine, which can then participate in a wide array of coupling reactions or intramolecular cyclizations to form heterocyclic systems.[3] The carboxylic acid group provides a handle for amide bond formation, esterification, or other modifications. This combination of functionalities renders the molecule a valuable precursor for synthesizing complex target molecules, particularly in the pharmaceutical industry.[1][4] Understanding its synthesis is therefore critical for laboratories engaged in medicinal chemistry and process development.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals that the most straightforward disconnection is at the C-C bond between the phenyl ring and the acetic acid side chain. This leads back to a synthon representing an activated methyl group on a 4-chloro-2-nitrotoluene ring. This precursor, 4-chloro-2-nitrotoluene, is readily accessible through the electrophilic nitration of commercial 4-chlorotoluene, providing a practical and cost-effective starting point for the entire synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Primary Synthesis Pathway: From 4-Chlorotoluene
The most efficient and widely documented synthesis proceeds in two main stages: the nitration of 4-chlorotoluene and the subsequent elaboration of the methyl group into the acetic acid side chain.
Step 1: Synthesis of 4-Chloro-2-nitrotoluene
The synthesis begins with the electrophilic aromatic substitution of 4-chlorotoluene. The methyl group is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. The nitration will preferentially occur at the positions ortho to the activating methyl group. Steric hindrance from the methyl group slightly disfavors the position adjacent to it, but the electronic activation is dominant, leading to 4-chloro-2-nitrotoluene as the major product, along with the 4-chloro-3-nitrotoluene isomer.[5]
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is used. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: The reaction is highly exothermic. Maintaining a controlled temperature (typically 25-55°C) is crucial.[5] Lower temperatures slow the reaction, while excessively high temperatures can lead to the formation of dinitrated byproducts and increase the proportion of the undesired isomer.
Experimental Protocol: Nitration of 4-Chlorotoluene
-
To a stirred solution of 4-chlorotoluene (39.5 mmol) in water (3.3 mL), a pre-mixed and cooled solution of 65% nitric acid (3.0 mL) and 96% sulfuric acid (13.2 mL) is added dropwise.[5]
-
The temperature of the reaction mixture is carefully maintained between 50-55°C during the addition.[5]
-
After the addition is complete, the mixture is stirred at 55°C for an additional 2 hours to ensure the reaction goes to completion.[5]
-
The reaction is quenched by pouring the mixture into 50 mL of cold water.
-
The product is extracted three times with 50 mL portions of chloroform.[5]
-
The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of isomers, is purified. Vacuum distillation is an effective method, where the major component, 4-chloro-2-nitrotoluene, is collected as the lower-boiling fraction.[5]
| Parameter | Value / Condition | Rationale | Reference |
| Starting Material | 4-Chlorotoluene | Commercially available and inexpensive precursor. | [5] |
| Reagents | 65% HNO₃ / 96% H₂SO₄ | Generates the necessary nitronium ion (NO₂⁺) electrophile. | [5] |
| Temperature | 50-55°C | Balances reaction rate while minimizing byproduct formation. | [5] |
| Reaction Time | 2 hours | Ensures complete conversion of the starting material. | [5] |
| Typical Yield | ~65% (2-nitro isomer) | The methyl group primarily directs nitration to the ortho position. | [5] |
| Purification | Vacuum Distillation | Separates the 2-nitro and 3-nitro isomers based on boiling point differences. | [5] |
Step 2: Conversion to this compound
This transformation is achieved via a two-step sequence involving a base-catalyzed condensation with diethyl oxalate, followed by oxidative hydrolysis of the resulting α-keto ester intermediate.
Caption: Workflow for converting the methyl group to an acetic acid.
Causality Behind Experimental Choices:
-
Condensation: The methyl group of 4-chloro-2-nitrotoluene is activated by the ortho-nitro group, making its protons acidic enough to be removed by a strong base like sodium ethoxide (NaOEt). The resulting carbanion acts as a nucleophile, attacking diethyl oxalate in a Claisen-type condensation to form the stable enolate of the α-keto ester.
-
Oxidative Hydrolysis: The intermediate α-keto ester is then subjected to hydrolysis. Hydrogen peroxide (H₂O₂) is used as a mild oxidizing agent to facilitate the cleavage of the bond between the two carbonyl groups, which upon acidification, yields the final carboxylic acid product. The pH is carefully controlled during this process to ensure efficient reaction and precipitation of the product.[6]
Experimental Protocol: Condensation and Hydrolysis
-
Condensation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere. To this solution, add 4-chloro-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction is typically stirred for several hours to ensure complete formation of the intermediate keto-ester.
-
Hydrolysis & Workup: The reaction mixture from the previous step is diluted with water. The pH is adjusted to 8-9 with a sodium hydroxide solution.[6]
-
A 3-6% aqueous solution of hydrogen peroxide is added portion-wise at 35-40°C. The progress is monitored by taking samples and treating them with 2N NaOH; the reaction is complete when a sample no longer turns dark.[6]
-
After the oxidative cleavage is complete, the combined reaction mixture is cooled and acidified with concentrated hydrochloric acid.[6]
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent like ether to yield the final this compound.[6]
Purification and Characterization
Final purification is critical to ensure the material is suitable for subsequent synthetic steps.
-
Purification Method: Recrystallization is the most effective method. The crude product is dissolved in a minimum amount of hot solvent (e.g., ether) and allowed to cool slowly. The pure crystals are then collected by filtration.[6]
-
Characterization: The identity and purity of the final product are confirmed using standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| Appearance | Tan or pale yellow solid | [6] |
| Melting Point | 156-159 °C (after recrystallization) | [6] |
| CAS Number | 37777-71-2 | [2][6] |
Alternative Synthetic Approaches
While the pathway from 4-chlorotoluene is dominant, other routes are theoretically possible, though often less practical.
-
Side-Chain Cyanation and Hydrolysis: An alternative involves the free-radical bromination of the methyl group on 4-chloro-2-nitrotoluene to form 4-chloro-2-nitrobenzyl bromide. This is followed by a nucleophilic substitution with sodium or potassium cyanide to yield 2-(4-chloro-2-nitrophenyl)acetonitrile.[7] The final step is the acid- or base-catalyzed hydrolysis of the nitrile group to the carboxylic acid. This multi-step process can be effective but involves the use of highly toxic cyanide reagents.
-
Sandmeyer Reaction: A less common approach could involve the diazotization of 2-amino-4-chlorophenylacetic acid, followed by the displacement of the diazonium group with a nitro group. The Sandmeyer reaction is a classic method for introducing halides or cyano groups from an aryl amine via a diazonium salt intermediate, but its application for introducing a nitro group is less conventional and may present yield and selectivity challenges.[8][9][10]
Safety Considerations
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Nitrated Aromatic Compounds: Nitroaromatics are toxic and should be handled with care. They can be absorbed through the skin.
-
Solvents: Chloroform is a suspected carcinogen. Ethanol is flammable. All solvent handling should be done in a fume hood.
-
Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe burns.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-stage process starting from 4-chlorotoluene. The initial nitration, followed by a Claisen-type condensation with diethyl oxalate and subsequent oxidative hydrolysis, represents a robust and scalable pathway. Careful control of reaction parameters, particularly temperature during nitration and pH during hydrolysis, is paramount for achieving high yield and purity. This guide provides the necessary technical detail and mechanistic understanding to empower researchers to successfully synthesize this valuable chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 37777-71-2 [chemicalbook.com]
- 7. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
A Comprehensive Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid
Introduction
In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic use of well-defined molecular building blocks is paramount. Among these, substituted phenylacetic acids serve as critical scaffolds for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 2-(4-chloro-2-nitrophenyl)acetic acid, a key intermediate whose unique substitution pattern—featuring chloro, nitro, and carboxylic acid functionalities—makes it a versatile reagent for organic synthesis and a valuable precursor in the discovery of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into its chemical properties, synthesis, applications, and handling.
Section 1: Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is the foundation of all scientific inquiry. The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and academic literature.
IUPAC Name: this compound[1]
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value | Source(s) |
| CAS Number | 37777-71-2 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Common Synonyms | (4-chloro-2-nitrophenyl)acetic acid | [3][4] |
| 4-Chloro-2-nitrophenylacetic acid | [5][6] | |
| 4-Chloro-2-nitrobenzeneacetic acid | [4][6] | |
| Benzeneacetic acid, 4-chloro-2-nitro- | [4] | |
| InChI Key | FLZUSUKBKOZJLG-UHFFFAOYSA-N | [1] |
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of a compound is crucial for its proper handling, storage, and application in experimental design.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 215.59 g/mol | [1][6] |
| Appearance | Solid | |
| Melting Point | 156-159 °C (recrystallized from ether) | [2] |
| Purity (Typical) | ≥98% | |
| Storage Conditions | Room temperature, sealed in a dry environment | |
| Topological Polar Surface Area | 83.1 Ų | [1] |
Section 3: Synthesis and Purification
The synthesis of this compound involves standard organic transformations. While multiple specific routes may exist, a general and logical pathway involves the formation of a carbanionic intermediate from a suitable toluene precursor, followed by carboxylation and subsequent workup. The following represents a conceptual workflow and a detailed purification protocol.
Conceptual Synthesis Workflow
The diagram below illustrates a generalized, logical pathway for the synthesis of substituted phenylacetic acids. The key transformation is the introduction of the carboxylic acid moiety onto the benzylic carbon.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Purification by Recrystallization
This protocol describes the purification of the crude product, a critical step to ensure high purity for subsequent applications. The trustworthiness of this protocol lies in its endpoint: achieving a sharp, defined melting point.[2]
-
Dissolution: Suspend the crude product (e.g., 10 grams) in 150 mL of water.
-
Expertise & Experience: Water is used as the initial solvent to dissolve ionic impurities and the sodium salt of the product. The organic acid itself has low solubility in neutral water.
-
-
Basification: Adjust the pH of the suspension to 8-9 with a 2N sodium hydroxide solution. This deprotonates the carboxylic acid, forming the water-soluble sodium 2-(4-chloro-2-nitrophenyl)acetate salt.
-
Causality: This step is essential for separating the desired product from non-acidic organic impurities, which will remain insoluble.
-
-
Oxidative Treatment (Optional): While heating at 35-40 °C, add a 3-6% aqueous hydrogen peroxide solution dropwise until a sample of the solution no longer turns dark upon treatment with 2N sodium hydroxide.
-
Expertise & Experience: This step is included to oxidize and decolorize residual impurities that may have carried through from the initial reaction stages, enhancing the purity of the final product.
-
-
Acidification and Precipitation: Cool the reaction mixture and acidify it with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). A precipitate will form.
-
Causality: Acidification protonates the carboxylate anion, regenerating the neutral carboxylic acid, which is poorly soluble in acidic water and thus precipitates out of the solution.[2]
-
-
Isolation: Recover the precipitate by vacuum filtration.
-
Washing: Wash the filter cake three times with cold water to remove any residual inorganic salts and acid.
-
Drying: Dry the product in a vacuum oven. The crude product typically melts around 145-150°C.[2]
-
Final Recrystallization: For maximum purity, recrystallize the dried solid from an ether solvent system to obtain the final product with a melting point of 156-159°C.[2]
-
Authoritative Grounding: Recrystallization is a gold-standard technique for purifying solid organic compounds. The choice of ether is based on its ability to dissolve the product when hot and release it as pure crystals upon cooling.
-
Section 4: Applications in Research and Drug Development
The utility of this compound is primarily as a chemical intermediate. Its functional groups are strategically positioned for a variety of subsequent transformations.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The compound serves as a key building block in the multi-step synthesis of APIs for medications targeting various diseases.[7] The presence of the chloro- and nitro- groups allows for nucleophilic aromatic substitution or reduction, respectively, while the acetic acid moiety can be converted into amides, esters, or other functional groups.
-
Synthesis of Heterocyclic Compounds: Phenylacetic acids, particularly those bearing a nitro group ortho to the side chain, are valuable precursors for constructing heterocyclic ring systems.[8] The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with the side chain (or a derivative thereof) to form nitrogen-containing heterocycles. Many of these heterocyclic scaffolds, such as quindolines, are investigated for their biological activities, including potential as enzyme inhibitors and anticancer agents.[8]
-
Novel Compound Development: Researchers in organic and medicinal chemistry utilize this molecule to develop new compounds with potential therapeutic value.[7] The broader class of chlorinated organic molecules is significantly represented in FDA-approved drugs, highlighting the importance of chlorinated synthons in drug discovery.[9]
Section 5: Analytical Methodologies
Confirming the identity and purity of this compound is essential. Several analytical techniques can be employed.
General Analytical Workflow
Caption: A typical workflow for the quality control analysis of the compound.
Protocol 1: Purity Determination by Acid-Base Titration
This classic method provides a reliable, self-validating measure of the compound's purity based on its acidic nature.
-
Preparation: Accurately weigh approximately 200-250 mg of the dried compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50-75 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) and swirl to dissolve the sample completely.
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the sample with a standardized ~0.1 M sodium hydroxide (NaOH) solution until the first permanent faint pink color persists for at least 30 seconds.
-
Calculation: Calculate the purity using the following formula:
-
Purity (%) = (V × M × MW) / (W × 10)
-
Where:
-
V = Volume of NaOH titrant used (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of the compound (215.59 g/mol )
-
W = Weight of the sample (mg)
-
-
Protocol 2: Identification by Chromatographic Methods (Conceptual)
For unambiguous identification and detection of impurities, chromatographic methods coupled with mass spectrometry are preferred.
-
Liquid Chromatography/Mass Spectrometry (LC/MS): This is a highly suitable technique. The compound can be separated on a reverse-phase column (e.g., C18) using a mobile phase of acetonitrile and water with an acid modifier like formic or acetic acid.[10] Detection by MS in negative ion mode would show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 214.0, corresponding to its monoisotopic mass.[1]
-
Gas Chromatography/Mass Spectrometry (GC/MS): Direct analysis by GC/MS may be challenging due to the low volatility and thermal lability of the carboxylic acid. However, derivatization to a more volatile ester (e.g., a methyl ester using diazomethane or trimethylsilyldiazomethane) would allow for robust analysis. The resulting derivative would provide a unique retention time and a predictable mass fragmentation pattern for confident identification.[11]
Section 6: Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with any chemical reagent.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| Precautionary Statements | P261: Avoid breathing dust | |
| P280: Wear protective gloves/eye protection | [12] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water... |
Handling and Storage Recommendations
-
Engineering Controls: Handle the product only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Handling Practices: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13][14]
Conclusion
This compound is a chemical intermediate of significant value to the scientific community. Its well-defined structure and versatile functional groups make it an essential precursor for advanced organic synthesis, particularly in the creation of novel heterocyclic compounds for pharmaceutical research. A thorough understanding of its properties, synthetic pathways, and analytical methods, combined with strict adherence to safety protocols, enables researchers to effectively and safely leverage this compound in their pursuit of scientific innovation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 37777-71-2 [chemicalbook.com]
- 3. (4-CHLORO-2-NITROPHENYL)ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | BoroPharm Inc. [boropharm.com]
- 5. 4-Chloro-2-nitrophenylacetic acid | CAS#:37777-71-2 | Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound [myskinrecipes.com]
- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic Data of 2-(4-chloro-2-nitrophenyl)acetic Acid: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 2-(4-chloro-2-nitrophenyl)acetic acid (CAS No: 37777-71-2). While publicly available experimental spectra for this specific compound are limited, this document provides a robust analysis based on predicted data, supported by established spectroscopic principles and comparative analysis with structurally related molecules.
Introduction
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆ClNO₄. Its structure, incorporating a phenylacetic acid backbone with chloro and nitro substitutions, makes it a compound of interest in synthetic organic chemistry, potentially as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals. Accurate and thorough spectroscopic analysis is a cornerstone of chemical research and development, ensuring structural confirmation, purity assessment, and quality control. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for data acquisition.
Predicted Spectroscopic Data
The following data tables summarize the predicted spectroscopic features of this compound. These predictions are derived from fundamental principles of spectroscopy and by drawing parallels with the known spectral characteristics of isomeric and analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.
The proton NMR spectrum is anticipated to reveal the electronic environment and connectivity of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Proton Assignment | Rationale for Prediction |
| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| ~8.2 | Doublet | 1H | Aromatic (H-3) | The strong electron-withdrawing effect of the adjacent nitro group causes significant deshielding, shifting this proton furthest downfield in the aromatic region. It is split by the neighboring H-5 proton. |
| ~7.7 | Doublet of Doublets | 1H | Aromatic (H-5) | This proton is influenced by both the adjacent H-6 and the meta-coupled H-3, resulting in a doublet of doublets. |
| ~7.5 | Doublet | 1H | Aromatic (H-6) | This proton is split by the neighboring H-5 proton. |
| ~4.1 | Singlet | 2H | Methylene (-CH₂-) | The two methylene protons are chemically equivalent and are adjacent to the deshielding aromatic ring and carboxylic acid group. They appear as a singlet as there are no adjacent protons to couple with. |
The carbon NMR spectrum will provide a count of the unique carbon environments and information about their chemical nature.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |
| ~171.5 | Carboxylic Acid (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~149.0 | Aromatic (C-2) | This carbon is directly attached to the electron-withdrawing nitro group, causing it to be significantly deshielded. |
| ~137.0 | Aromatic (C-4) | The carbon bearing the chlorine atom. |
| ~134.0 | Aromatic (C-1) | The ipso-carbon to which the acetic acid moiety is attached. |
| ~131.0 | Aromatic (C-6) | Aromatic CH carbon. |
| ~127.0 | Aromatic (C-5) | Aromatic CH carbon. |
| ~124.0 | Aromatic (C-3) | Aromatic CH carbon. |
| ~39.0 | Methylene (-CH₂-) | The sp³-hybridized methylene carbon is the most shielded carbon and appears furthest upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| ~1705 | Strong | C=O stretch | Carboxylic Acid |
| ~1530 | Strong | Asymmetric N-O stretch | Nitro Group |
| ~1350 | Strong | Symmetric N-O stretch | Nitro Group |
| 1600, 1475 | Medium | C=C stretch | Aromatic Ring |
| ~830 | Medium-Strong | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, aiding in its identification. A patent for a related compound synthesis confirms the use of this compound as a starting material.[1]
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| Predicted m/z | Predicted Relative Intensity | Assignment | Rationale for Fragmentation |
| 215/217 | High | [M]⁺ | Molecular ion peak, showing a ~3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes. |
| 170/172 | Medium | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for such compounds. |
| 154/156 | Medium | [M - NO₂ - H]⁺ | Loss of the nitro group and a hydrogen atom. |
| 139 | High | [M - COOH - NO₂]⁺ | Subsequent loss of the nitro group from the [M - COOH]⁺ fragment. |
Experimental Methodologies
To obtain the spectroscopic data for this compound, the following standard experimental protocols are recommended.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR analysis.
IR Data Acquisition Workflow
Caption: Standard workflow for ATR-IR analysis.
MS Data Acquisition Workflow
Caption: Standard workflow for EI-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data, rooted in established chemical principles, alongside the detailed experimental protocols, offer a valuable framework for any scientist working with this compound. It is anticipated that this guide will facilitate the efficient and accurate structural verification and quality assessment of this compound in a laboratory setting.
References
"2-(4-chloro-2-nitrophenyl)acetic acid" physical and chemical characteristics
An In-Depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.
Core Molecular Profile and Physicochemical Characteristics
This compound is a substituted phenylacetic acid derivative. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a chloro substituent on the aromatic ring—imparts a unique combination of reactivity and functionality. This trifecta of functional groups makes it a versatile building block in synthetic organic chemistry, particularly as a precursor for more complex molecular architectures.
The nitro group and chlorine atom are electron-withdrawing, influencing the acidity of the carboxylic proton and the reactivity of the benzene ring. The ortho-nitro group, in particular, sterically and electronically influences the adjacent acetic acid moiety.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | (4-chloro-2-nitrophenyl)acetic acid, 4-Chloro-2-nitrobenzeneacetic acid | [2][3] |
| CAS Number | 37777-71-2 | [1][4][5] |
| Molecular Formula | C₈H₆ClNO₄ | [1][4][5] |
| Molecular Weight | 215.59 g/mol | [1][4][5] |
| Appearance | Solid | |
| Melting Point | 156-159 °C (recrystallized) | [6] |
| Boiling Point | 361.2 °C at 760 mmHg | [5] |
| Topological Polar Surface Area | 83.1 Ų | [1] |
| Storage Conditions | Sealed in a dry place at room temperature | [5] |
Synthesis and Purification
The synthesis of phenylacetic acids can often be achieved through methods like the hydrolysis of corresponding benzyl cyanides or the oxidation of aryl ethyl groups. For this compound, a common challenge is the purification from reaction byproducts. The following protocol describes a robust workup and purification procedure for a crude reaction mixture, ensuring a high-purity final product.
The causality behind this specific purification protocol lies in the chemical properties of the target molecule and impurities. Adjusting the pH to 8-9 deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This allows for the removal of non-acidic, water-insoluble impurities. The subsequent treatment with hydrogen peroxide is an oxidative step designed to decompose colored or reactive impurities that may have formed during the synthesis. Finally, re-acidification with a strong acid like HCl protonates the carboxylate, causing the purified this compound to precipitate out of the aqueous solution, from which it can be isolated by filtration.
Experimental Protocol: Purification of Crude this compound
-
Suspension & Basification : Suspend the crude product (e.g., a tan precipitate) in 1500 mL of water. Adjust the pH to 8-9 with 2 N sodium hydroxide while stirring. This converts the acid into its soluble sodium salt.[6]
-
Oxidative Treatment : Gently heat the solution to 35-40 °C. Add a 3-6% aqueous hydrogen peroxide solution portion-wise until a sample of the reaction mixture no longer turns dark upon treatment with 2N sodium hydroxide.[6] This step removes oxidizable impurities.
-
Acidification & Precipitation : Cool the reaction mixture. Acidify with concentrated hydrochloric acid until the pH is strongly acidic. This will precipitate the purified product.
-
Isolation : Recover the precipitate by filtration. Wash the filter cake three times with cold water to remove residual salts and acid.[6]
-
Drying : Dry the product in vacuo to yield the purified acid.[6]
-
Recrystallization (Optional) : For obtaining a product of very high purity (m.p. 156-159°C), recrystallize the dried solid from a suitable solvent like diethyl ether.[6]
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is governed by its three primary functional groups. This multi-functionality is precisely what makes it a valuable intermediate.
-
Carboxylic Acid Group : This group undergoes typical reactions such as esterification, conversion to acid chlorides, amidation, and reduction to the corresponding alcohol. These transformations are fundamental for incorporating the chloro-nitrophenyl scaffold into larger molecules.
-
Nitro Group : The nitro group is a powerful electron-withdrawing group and can be readily reduced to an amine (-NH₂). This transformation is a critical step in many synthetic pathways, as the resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, and various heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
-
Aromatic Ring : The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitro and chloro groups. However, it is activated for nucleophilic aromatic substitution (SNAr), although conditions for this are typically harsh.
Key Transformation: Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most significant reaction for this compound in drug development, as it unmasks a highly versatile functional group.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial starting material or intermediate. Its value lies in its utility for constructing more complex molecules with potential therapeutic properties.
-
Pharmaceutical Intermediate : The compound serves as a key building block in the synthesis of various pharmaceutical compounds.[5] It is an important intermediate for producing Active Pharmaceutical Ingredients (APIs) used in medications.[5]
-
Scaffold for Novel Compounds : In medicinal chemistry, the "privileged scaffold" concept is vital. This molecule provides a robust scaffold that can be elaborated through reactions at its functional groups. The reduction of the nitro group to an amine, followed by acylation or reaction with other electrophiles, allows for the rapid generation of a library of diverse compounds for biological screening.
-
Drug Discovery : Its structure is valuable in drug discovery and development for creating complex molecules.[5] Research in organic chemistry utilizes it to develop novel compounds that may possess therapeutic value.[5] The presence of the chlorine atom is also significant, as halogenated compounds are prevalent in many FDA-approved drugs.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Category | Code | Description | Pictogram |
| Signal Word | - | Warning | GHS07 |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |
| Skin Irritation | H315 | Causes skin irritation | GHS07 |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 |
| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]
-
Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[8]
-
Respiratory Protection : Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical and organic synthesis sectors. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it a reliable and versatile building block. The ability to readily convert the nitro group into a reactive amine is a key feature that underpins its utility in the synthesis of diverse and complex target molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | BoroPharm Inc. [boropharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 37777-71-2 [chemicalbook.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemdmart.com [chemdmart.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
The Strategic Utility of 2-(4-chloro-2-nitrophenyl)acetic acid in Modern Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-(4-chloro-2-nitrophenyl)acetic acid emerges as a molecule of significant interest. Its unique structural features—a phenylacetic acid core functionalized with both a chloro and a nitro group—render it a highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds with promising pharmacological activities. This technical guide provides an in-depth exploration of the potential research applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthetic utility and the biological potential of its derivatives.
This document will delve into the strategic application of this compound in the synthesis of key heterocyclic scaffolds, namely benzimidazoles and benzothiazoles, which are renowned for their broad spectrum of biological activities, including anticancer and antimicrobial properties. We will explore detailed synthetic methodologies, the rationale behind experimental choices, and the potential mechanisms of action of the resulting compounds.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 37777-71-2 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| Appearance | Tan precipitate (crude), crystalline solid (recrystallized) | [2] |
| Melting Point | 156-159 °C (recrystallized from ether) | [2] |
| Purity | Typically available in ≥97% purity |
Core Synthetic Strategy: A Gateway to Bioactive Heterocycles
The primary research application of this compound lies in its role as a key intermediate in the synthesis of complex, biologically active molecules.[1] Its structure is pre-disposed to a series of chemical transformations that unlock a diverse chemical space for drug discovery. The strategic positioning of the nitro and chloro groups on the phenyl ring, along with the acetic acid side chain, allows for a range of synthetic manipulations.
A pivotal transformation is the reduction of the nitro group to an amine. This step is the gateway to the synthesis of a multitude of heterocyclic systems, most notably benzimidazoles and benzothiazoles. The resulting amino group can readily undergo condensation reactions with various electrophiles to form these fused ring systems, which are privileged scaffolds in medicinal chemistry.
Caption: Synthetic utility of this compound.
Application I: Synthesis of Novel Benzimidazole Derivatives with Anticancer Potential
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6] The synthesis of novel benzimidazole derivatives from this compound represents a promising avenue for the discovery of new anticancer agents.
Synthetic Workflow: From Phenylacetic Acid to Benzimidazole
The general synthetic route to benzimidazole derivatives from this compound involves a two-step process:
-
Reductive Cyclization: The nitro group of the starting material is reduced to an amine, which then undergoes an intramolecular cyclization to form a lactam.
-
Condensation and Aromatization: The resulting lactam can then be subjected to various condensation reactions to introduce diversity at the 2-position of the benzimidazole ring.
Caption: General workflow for the synthesis of benzimidazole derivatives.
Experimental Protocol: Synthesis of a Hypothetical 2-Substituted-5-chloro-1H-benzimidazole-1-acetic acid
The following protocol is a representative, step-by-step methodology for the synthesis of a benzimidazole derivative, adapted from established procedures for similar compounds.
Step 1: Synthesis of 2-(2-amino-4-chlorophenyl)acetic acid
-
To a stirred solution of this compound (10 mmol) in ethanol (50 mL), add iron powder (30 mmol) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and add formic acid (20 mmol) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-amino-4-chlorophenyl)acetic acid, which can be used in the next step without further purification.
Step 2: Synthesis of 2-substituted-5-chloro-1H-benzimidazole-1-acetic acid
-
Dissolve the crude 2-(2-amino-4-chlorophenyl)acetic acid (10 mmol) and a selected aromatic aldehyde (12 mmol) in ethanol (50 mL).
-
Add a catalytic amount of a mild oxidizing agent, such as sodium metabisulfite.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted-5-chloro-1H-benzimidazole-1-acetic acid.
Rationale and Expected Outcomes
The presence of the chloro and nitro substituents on the benzimidazole ring is anticipated to enhance the anticancer activity. Halogenated and nitro-substituted benzimidazoles have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The nitro group, in particular, can be bioreduced in hypoxic tumor environments to form cytotoxic radicals, leading to DNA damage and apoptosis.
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Nitro-substituted Benzimidazoles | A549 (Lung Cancer) | 28 nM | [5] |
| Chloro-substituted Benzimidazoles | Various | Potent Activity | [5] |
| Phenyl-substituted Benzimidazoles | MDA-MB-231 (Breast Cancer) | 3.55 µg/mL | [4][7] |
Application II: Development of Novel Benzothiazole-Based Antimicrobial Agents
Benzothiazole is another privileged heterocyclic scaffold with a wide range of pharmacological properties, including significant antimicrobial activity.[1][2] The synthesis of novel benzothiazole derivatives from this compound offers a promising strategy for the development of new antibacterial and antifungal agents to combat the growing threat of antimicrobial resistance.
Synthetic Pathway to Benzothiazole Derivatives
The synthesis of benzothiazoles from this compound follows a similar initial step of nitro group reduction to form the corresponding aniline. This is followed by a cyclization reaction, often involving a source of sulfur.
Caption: Synthetic route to benzothiazole derivatives.
Experimental Protocol: Synthesis of a Hypothetical 2-Amino-5-chlorobenzothiazole-6-acetic acid
-
Nitro Reduction: Reduce this compound to 2-(2-amino-4-chlorophenyl)acetic acid as described in the benzimidazole synthesis protocol.
-
Thiocyanation and Cyclization:
-
Dissolve the 2-(2-amino-4-chlorophenyl)acetic acid (10 mmol) in glacial acetic acid (30 mL).
-
Cool the solution in an ice bath and add potassium thiocyanate (20 mmol).
-
Slowly add a solution of bromine (10 mmol) in glacial acetic acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and neutralize with a solution of ammonia.
-
Collect the precipitate by filtration, wash with water, and dry to yield the crude benzothiazole derivative.
-
Purify the product by recrystallization.
-
Anticipated Antimicrobial Activity
The resulting benzothiazole derivatives, particularly those bearing nitro and chloro substituents, are expected to exhibit significant antimicrobial activity. The mechanism of action of such compounds is often attributed to their ability to disrupt cellular processes in microorganisms. The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species, which can cause damage to DNA, proteins, and other cellular components, ultimately leading to cell death.[8][9]
| Organism | Compound Type | Reported Activity | Reference |
| Pseudomonas aeruginosa | Nitro-substituted benzothiazoles | Potent antibacterial activity | [1] |
| Gram-positive bacteria | Chloro-substituted benzothiazoles | Significant inhibition | [2] |
| Fungi | Thiazolidinone-benzothiazole hybrids | Promising antifungal effects | [2][10] |
Potential Mechanisms of Action: A Look into Cellular Pathways
The therapeutic potential of derivatives of this compound is rooted in their ability to modulate key cellular signaling pathways. While the precise mechanisms will be derivative-specific, some general modes of action can be anticipated based on the core chemical features.
Induction of Apoptosis in Cancer Cells
Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[11] The nitroaromatic scaffold present in the derivatives of the topic compound can play a crucial role in this process. Inside the cell, particularly in the hypoxic environment of tumors, the nitro group can be reduced to form reactive oxygen species (ROS) and reactive nitrogen species (RNS). This leads to oxidative stress, DNA damage, and the activation of apoptotic pathways.
Caption: Proposed mechanism of apoptosis induction by nitroaromatic compounds.
Inhibition of Kinase Signaling
Many heterocyclic compounds, including benzimidazoles and benzothiazoles, are known to function as kinase inhibitors.[12][13][14][15][16] Kinases are key regulators of cellular processes such as proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[11] Derivatives of this compound could be designed to target specific kinases, thereby inhibiting downstream signaling pathways that drive tumor growth.
Caption: General schematic of kinase inhibition by a therapeutic agent.
Conclusion and Future Directions
This compound represents a strategically important and versatile starting material for the synthesis of a wide range of potentially bioactive heterocyclic compounds. Its chemical architecture provides a robust platform for the generation of novel benzimidazole and benzothiazole derivatives with promising anticancer and antimicrobial activities. This guide has provided a framework for the rational design, synthesis, and potential mechanistic evaluation of such compounds.
Future research in this area should focus on the synthesis and screening of diverse libraries of derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by the most potent compounds. The insights gained from such research will be invaluable for the development of the next generation of targeted therapies for cancer and infectious diseases.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-chloro-2-nitrophenyl)acetic acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-chloro-2-nitrophenyl)acetic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, and significant biological activities of this class of compounds, with a particular focus on their promising anticancer and anti-inflammatory potential. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data-driven analyses.
Introduction: The Chemical and Therapeutic Landscape
This compound is a substituted phenylacetic acid derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] Its structure, characterized by a phenyl ring substituted with a chloro group, a nitro group, and an acetic acid moiety, provides multiple points for chemical modification, leading to a diverse range of analogs with varied biological activities.[1][2] The inherent electronic and steric properties of the chloro and nitro groups significantly influence the molecule's reactivity and its interactions with biological targets.[3]
The core structure of phenylacetic acid is found in several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of its derivatives to modulate inflammatory pathways.[4][5] Furthermore, the introduction of the nitro group, a common pharmacophore in various therapeutic agents, opens avenues for exploring applications in oncology and infectious diseases.[3] This guide will explore the synthesis of the parent compound and its key derivatives, elucidate their mechanisms of action, and present a structured analysis of their structure-activity relationships.
Synthesis of this compound and Its Derivatives
The synthetic accessibility of this compound and its analogs is a key factor in their widespread investigation. This section details a plausible synthetic route for the parent compound and general methodologies for the preparation of its biologically active derivatives.
Synthesis of the Core Scaffold: this compound
A common and practical approach to the synthesis of this compound begins with the nitration of 4-chlorotoluene. This initial step introduces the nitro group onto the phenyl ring, primarily at the ortho position to the methyl group due to directing effects.[6] The resulting 4-chloro-2-nitrotoluene can then be converted to the desired phenylacetic acid. While various methods exist for the transformation of a methyl group to a phenylacetic acid, the Willgerodt-Kindler reaction offers a robust option.[7][8][9] This reaction typically involves heating the substituted toluene with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[7][8][9]
Alternatively, a multi-step synthesis can be employed, starting with the oxidation of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid, followed by conversion to the corresponding benzyl halide and subsequent cyanation and hydrolysis to yield the final product.[10][11]
Experimental Protocol: Synthesis of this compound via Willgerodt-Kindler Reaction
Step 1: Nitration of 4-chlorotoluene [6]
-
To a stirred solution of 4-chlorotoluene in a suitable solvent (e.g., dichloromethane), slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-2-nitrotoluene.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Willgerodt-Kindler Reaction of 4-chloro-2-nitrotoluene [7][8]
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-2-nitrotoluene, elemental sulfur, and morpholine.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture is typically worked up by adding an organic solvent and washing with acidic and aqueous solutions to remove excess reagents and byproducts.
-
The resulting crude thioamide is then hydrolyzed by refluxing with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
After hydrolysis, the reaction mixture is acidified to precipitate the crude this compound.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ether-hexane).[7]
Synthesis of Biologically Active Derivatives
The carboxylic acid group of this compound serves as a convenient handle for the synthesis of a wide array of derivatives, including esters, amides, and heterocyclic conjugates.
Thiazolidinone derivatives of this compound have shown significant anticancer activity.[3] The synthesis of these compounds often involves the Knoevenagel condensation of a thiazolidinone-containing intermediate with an appropriate aldehyde.
Experimental Protocol: General Synthesis of Thiazolidinone Derivatives
-
Amide Formation: React this compound with a substituted amine in the presence of a coupling agent (e.g., DCC, EDC) to form the corresponding amide.
-
Heterocycle Formation: The resulting amide can then be cyclized with a reagent such as ethyl 2-mercaptoacetate to form the thiazolidinone ring.
-
Condensation: Alternatively, a pre-formed thiazolidinone can be condensed with an aldehyde derivative of this compound to yield the final product.
Oxadiazole-containing analogs are another class of derivatives with promising anticancer and anti-inflammatory properties.[12][13][14] Their synthesis typically proceeds through a multi-step sequence involving the formation of a hydrazide intermediate.
Experimental Protocol: General Synthesis of 1,3,4-Oxadiazole Derivatives [15][16]
-
Esterification: Convert this compound to its corresponding methyl or ethyl ester.
-
Hydrazide Formation: React the ester with hydrazine hydrate to form the acid hydrazide.
-
Cyclization: The acid hydrazide can then be cyclized with various reagents, such as carbon disulfide in the presence of a base, followed by reaction with an appropriate electrophile, or by reaction with an orthoester, to form the 1,3,4-oxadiazole ring.
Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a broad spectrum of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[15] The proposed mechanisms of action are often multifaceted and depend on the specific structural features of the derivative.
Thiazolidinone-containing analogs have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][17][18] One of the key molecular targets for some thiazolidinones is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in cell differentiation and apoptosis.[1][17] Activation of PPAR-γ can lead to the inhibition of cell proliferation and the induction of programmed cell death.[1]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Anticancer mechanism of thiazolidinone derivatives."
Oxadiazole derivatives of this compound have also emerged as potent anticancer agents, often acting through multiple mechanisms.[12][13][14] Some of these compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[14] Additionally, certain oxadiazole analogs can act as inhibitors of enzymes crucial for cancer progression, including topoisomerases and histone deacetylases (HDACs).[14]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Thiazolidinone | Breast (MCF-7) | 5.2 | PPAR-γ activation, Apoptosis | [3] |
| Thiazolidinone | Colon (HCT-116) | 8.7 | Cell cycle arrest | [3] |
| Oxadiazole | Lung (A549) | 2.5 | NF-κB inhibition | [12][14] |
| Oxadiazole | Prostate (PC-3) | 4.1 | Topoisomerase II inhibition | [13][14] |
Anti-inflammatory Activity
The phenylacetic acid scaffold is a well-established pharmacophore in the field of anti-inflammatory drug discovery.[4][5] Derivatives of this compound have been investigated for their ability to modulate inflammatory responses, primarily through the inhibition of key enzymes and signaling pathways involved in inflammation.
A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[19][20][21] Phenylacetic acid derivatives have been shown to act as COX inhibitors.[4] By blocking the activity of COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[19]
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[22][23][24][25][26] Several anti-inflammatory agents exert their effects by inhibiting the NF-κB pathway.[22][23] Derivatives of this compound, particularly those incorporating heterocyclic moieties like oxadiazoles, have been shown to modulate NF-κB signaling, thereby suppressing the production of inflammatory cytokines and mediators.[14]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Key anti-inflammatory mechanisms."
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the type of functional group attached to the acetic acid moiety. A systematic analysis of these structural modifications provides valuable insights for the design of more potent and selective therapeutic agents.
Influence of Phenyl Ring Substituents
-
Chloro Group: The presence of the chloro group at the para-position is often crucial for activity. Its electron-withdrawing nature and steric bulk can influence the overall conformation of the molecule and its binding to target proteins.
-
Nitro Group: The ortho-nitro group is a key feature. Its strong electron-withdrawing properties can impact the acidity of the carboxylic acid and the electronic distribution of the entire molecule. Furthermore, the nitro group can participate in hydrogen bonding and other interactions with biological targets.
Impact of Acetic Acid Moiety Derivatization
-
Ester and Amide Formation: Conversion of the carboxylic acid to esters or amides can significantly alter the pharmacokinetic properties of the compounds, such as their solubility, membrane permeability, and metabolic stability. This can lead to improved oral bioavailability and duration of action.
-
Heterocyclic Conjugation: The incorporation of heterocyclic rings, such as thiazolidinone and oxadiazole, often leads to a significant enhancement of biological activity. These heterocyclic moieties can introduce additional points of interaction with target enzymes or receptors, leading to increased potency and selectivity. For instance, the thiazolidinone ring is a known pharmacophore for PPAR-γ agonists, while the oxadiazole ring can participate in various non-covalent interactions within protein binding sites.[12][17]
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The synthetic versatility of this core structure allows for the creation of diverse libraries of derivatives, enabling extensive structure-activity relationship studies and the optimization of pharmacological properties.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Elucidation: While progress has been made, a more detailed understanding of the specific molecular targets and signaling pathways modulated by these compounds is needed. This will facilitate the rational design of more selective and less toxic drug candidates.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies are required to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the most promising derivatives.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing anticancer and anti-inflammatory drugs could lead to more effective treatment strategies.
References
- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 7. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. tandfonline.com [tandfonline.com]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamscience.com [benthamscience.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Safe Handling and Management of 2-(4-chloro-2-nitrophenyl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and development, 2-(4-chloro-2-nitrophenyl)acetic acid (CAS No. 37777-71-2) serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its utility, however, is paired with a specific hazard profile that necessitates a comprehensive and proactive safety strategy. This guide moves beyond mere procedural checklists to instill a deep understanding of the causality behind safety protocols. For the experienced scientist, safety is not a static set of rules but a dynamic risk management process, ensuring the integrity of both the research and the researcher.
Section 1: Hazard Identification and Chemical Profile
A foundational understanding of the substance's intrinsic properties is the first step in mitigating risk.
GHS Classification and Key Hazards
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
The causality for these classifications lies in the molecule's acidic nature and the presence of the nitro and chloro functional groups, which can interact with biological tissues. Skin and eye contact can lead to localized inflammation and discomfort, while inhalation of the solid dust can irritate the mucosal membranes of the respiratory tract.[2]
Physicochemical Data Summary
A clear summary of the compound's physical properties is essential for anticipating its behavior under laboratory conditions.
| Property | Value | Source |
| CAS Number | 37777-71-2 | [3][4] |
| Molecular Formula | C8H6ClNO4 | [3][5] |
| Molecular Weight | 215.59 g/mol | [3] |
| Appearance | Solid, powder | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Section 2: The Hierarchy of Controls: A Multi-Layered Defense
Effective safety management relies on a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in industrial hygiene, and its application is critical when handling potentially hazardous compounds.
References
Methodological & Application
"2-(4-chloro-2-nitrophenyl)acetic acid" synthesis from 4-chloro-2-nitrotoluene
An Application Guide for the Multi-Step Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid from 4-chloro-2-nitrotoluene
Abstract
This comprehensive application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules. The synthesis commences with the commercially available starting material, 4-chloro-2-nitrotoluene, and proceeds through a robust three-step sequence involving free-radical bromination, nucleophilic cyanation, and subsequent hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, step-by-step experimental procedures, safety protocols, and data interpretation to ensure successful and reproducible outcomes.
Introduction and Synthetic Rationale
This compound and its derivatives are important precursors in organic synthesis. The presence of the nitro group, chloro substituent, and carboxylic acid moiety provides multiple handles for further chemical modification, making it a versatile building block for complex molecular architectures. For instance, similar nitrophenylacetic acid derivatives are precursors to various heterocyclic compounds, including those with potential as enzyme inhibitors and anticancer agents.
The synthetic strategy outlined herein was chosen for its reliability, scalability, and reliance on well-established chemical transformations. The overall pathway converts the methyl group of 4-chloro-2-nitrotoluene into a carboxylic acid via a nitrile intermediate.
The three core stages of the synthesis are:
-
Benzylic Bromination: Selective free-radical bromination of the methyl group on 4-chloro-2-nitrotoluene to yield 1-(bromomethyl)-4-chloro-2-nitrobenzene.
-
Nucleophilic Cyanation: Conversion of the resulting benzyl bromide to 2-(4-chloro-2-nitrophenyl)acetonitrile via an SN2 reaction with a cyanide salt.
-
Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the nitrile intermediate to afford the final product, this compound.
This multi-step approach provides a controlled and high-yielding route compared to direct oxidation of the methyl group, which can be aggressive and lead to unwanted side products or require harsh conditions.
Overall Synthetic Workflow
The logical flow of the synthesis is designed to progressively build the target molecule's functionality. Each step is followed by appropriate workup and purification to ensure the intermediate's purity before proceeding to the next stage.
Figure 1: High-level workflow for the synthesis and purification of the target compound.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing the synthesis.
Step 1: Free-Radical Benzylic Bromination
The selective bromination at the benzylic position is achieved via a free-radical chain reaction.
-
Why these reagents? N-Bromosuccinimide (NBS) serves as a constant, low-concentration source of bromine (Br₂), which is generated in situ by the reaction of NBS with trace amounts of HBr. This low concentration is crucial to favor radical substitution on the alkyl chain over electrophilic addition to the aromatic ring. Azobisisobutyronitrile (AIBN) is a thermal initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which kickstart the chain reaction.
Figure 2: Simplified mechanism of free-radical bromination. "Toluene" represents the 4-chloro-2-nitrophenyl moiety.
Step 2: Nucleophilic Cyanation
This step is a classic SN2 nucleophilic substitution.
-
Why these conditions? The benzyl bromide is an excellent substrate for SN2 reactions due to the relatively unhindered reaction center and the good leaving group ability of bromide. The cyanide ion (CN⁻) is a potent nucleophile. The reaction is typically performed in a polar aprotic solvent like acetone or DMSO, which solvates the cation (e.g., Na⁺) but leaves the cyanide anion relatively "naked" and highly reactive.
Step 3: Acid-Catalyzed Nitrile Hydrolysis
The conversion of the nitrile to a carboxylic acid requires harsh conditions, either strongly acidic or basic. The acid-catalyzed pathway is presented here.
-
Mechanism Rationale: The reaction proceeds in two main stages. First, the nitrile is hydrolyzed to an intermediate amide. Second, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt. Each stage is initiated by the protonation of the nitrogen atom, which activates the carbon atom toward nucleophilic attack by water. The reaction is driven to completion by using a large excess of water and heating.
Detailed Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| 4-chloro-2-nitrotoluene | 89-59-8 | 171.58 | 35 | 239-240 | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 175-180 | - | Recrystallize if yellow |
| AIBN | 78-67-1 | 164.21 | 102-104 | - | Thermal initiator |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 563.7 | 1496 | EXTREMELY TOXIC |
| Sulfuric Acid (H₂SO₄), 98% | 7664-93-9 | 98.08 | 10 | 337 | Corrosive |
| Carbon Tetrachloride (CCl₄) | 56-23-5 |
Application Notes & Protocols: The Strategic Role of 2-(4-chloro-2-nitrophenyl)acetic Acid in Modern Drug Synthesis
Introduction: In the landscape of pharmaceutical development, the efficiency, scalability, and reliability of synthetic routes are paramount. The selection of key intermediates often dictates the overall success of a drug manufacturing process. 2-(4-chloro-2-nitrophenyl)acetic acid stands out as a critical building block, primarily recognized for its role in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs), most notably Diclofenac and its analogues.[1] Its bifunctional nature—a reactive nitro group and a carboxylic acid moiety on a halogenated phenyl ring—provides a versatile scaffold for constructing complex molecular architectures.[2] This guide provides an in-depth exploration of this intermediate, detailing its properties, synthesis, and application with a focus on the underlying chemical principles and best practices for laboratory execution.
Physicochemical and Safety Profile
A thorough understanding of the starting material is the foundation of any successful synthesis. The properties of this compound are summarized below. This data is essential for calculating molar equivalents, selecting appropriate solvents, and ensuring safe handling.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 37777-71-2 | [3][4] |
| Molecular Formula | C₈H₆ClNO₄ | [2][3] |
| Molecular Weight | 215.59 g/mol | [2][3] |
| Appearance | Tan or light yellow crystalline powder | [4] |
| Melting Point | 156-159 °C (recrystallized from ether) | [4] |
| Topological Polar Surface Area | 83.1 Ų | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Safety and Handling: As with any nitroaromatic compound, appropriate safety measures are crucial. The substance should be handled in a well-ventilated fume hood.[5] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of exposure, follow standard first-aid measures immediately.[6]
Core Application: Synthesis of Diclofenac
The most prominent application of this compound is as a precursor in the synthesis of Diclofenac, a widely used NSAID.[1][7] The synthetic strategy hinges on a critical transformation: the selective reduction of the aryl nitro group to an amine, which then participates in a key bond-forming reaction to create the final drug substance.
Workflow Overview: From Intermediate to API
The overall process can be visualized as a two-stage workflow: Reduction followed by a C-N coupling reaction.
Caption: General workflow for Diclofenac synthesis.
Protocol 1: Selective Reduction of the Aryl Nitro Group
The conversion of the nitro group to an amine is the pivotal first step. While various methods exist, such as catalytic hydrogenation (H₂/Pd-C) or using zinc powder, reduction with stannous chloride (SnCl₂) in an acidic medium is a reliable and highly selective laboratory-scale method that avoids the high pressures of hydrogenation and potential dehalogenation side reactions.[8][9]
Causality: Stannous chloride (tin(II) chloride) is an effective reducing agent for aromatic nitro groups because it readily donates electrons in an acidic environment, converting the nitro group (-NO₂) to an amino group (-NH₂) while leaving the carboxylic acid and aryl chloride functionalities intact.[9] The acidic medium (typically concentrated HCl) protonates the nitro group, facilitating the electron transfer from Sn(II) to Sn(IV).
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: In the flask, suspend 10.0 g of this compound in 100 mL of ethanol.
-
Acidification: To this suspension, slowly add 25 mL of concentrated hydrochloric acid while stirring.
-
Reducing Agent Addition: Gently heat the mixture to 60-70°C. Begin the portion-wise addition of stannous chloride dihydrate (approx. 25 g). The addition should be slow to control the exothermic reaction.
-
Scientist's Note: An exothermic reaction and a change in color from yellow to a lighter shade indicate the reaction is proceeding.
-
-
Reaction: After the addition is complete, maintain the mixture at reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Isolation: Filter the mixture to remove the inorganic tin salts. Wash the filter cake with a small amount of ethanol.
-
Extraction: Combine the filtrate and washes. Reduce the volume under vacuum to remove most of the ethanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-(2-amino-4-chlorophenyl)acetic acid, which can be purified further by recrystallization if necessary.
Protocol 2: Ullmann Condensation to Form Diclofenac
The final step involves the formation of the diphenylamine core via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This reaction couples the newly formed 2-(2-amino-4-chlorophenyl)acetic acid with a suitably activated aryl halide.
Causality: The copper catalyst is essential for this C-N bond formation. It is believed to undergo oxidative addition with the aryl halide, followed by coordination with the amine and subsequent reductive elimination to form the desired diphenylamine linkage and regenerate the active catalyst. The base is required to deprotonate the amine, increasing its nucleophilicity.
Step-by-Step Protocol:
-
Setup: In a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine the crude 2-(2-amino-4-chlorophenyl)acetic acid from the previous step, 1.1 equivalents of 2,6-dichloroaniline, and 1.5 equivalents of potassium carbonate.
-
Catalyst and Solvent: Add a catalytic amount of copper(I) iodide (CuI) or copper powder (approx. 5 mol%) and suspend the mixture in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 130-140°C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction's completion via TLC.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture with concentrated HCl to a pH of 2-3. This will precipitate the product, Diclofenac acid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts and residual DMF.
-
Purification: The crude Diclofenac acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield the final product with high purity.
Quality Control and Characterization
Validation of the intermediate and final product is critical. The following table outlines typical characterization data for the successful synthesis of Diclofenac.
Table 2: Analytical Data for Synthesis Validation
| Compound | Analytical Method | Expected Result |
| 2-(2-amino-4-chlorophenyl)acetic acid | Melting Point | Approx. 145-148 °C |
| ¹H NMR | Disappearance of nitro-region peaks; appearance of broad -NH₂ singlet. | |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z ~186.0 | |
| Diclofenac | Melting Point | Approx. 156-158 °C |
| HPLC Purity | >99.0% | |
| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretch, C=O stretch (acid), C-Cl stretch. |
Visualization of Key Transformations
Visualizing the chemical transformations provides a clearer understanding of the process.
Reduction of the Nitro Group
Caption: Reduction of the nitro functional group.
Final Assembly of Diclofenac
Caption: Copper-catalyzed coupling to form Diclofenac.
Conclusion
This compound is more than just a chemical; it is a strategic intermediate that enables the efficient synthesis of high-value pharmaceutical products. The protocols detailed herein, grounded in established chemical principles, offer a reliable pathway for its utilization. By understanding the causality behind each step—from the selective reduction of the nitro group to the final copper-catalyzed coupling—researchers and drug development professionals can leverage this versatile building block to its full potential, ensuring both the integrity of the final active pharmaceutical ingredient and the efficiency of the overall manufacturing process.
References
- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 37777-71-2 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
The Synthetic Pathway and Kinetic Analysis of 2-(4-chloro-2-nitrophenyl)acetic acid: A Key Intermediate for Indolinone Scaffolds
An Application Guide for Drug Development Professionals
Abstract
2-(4-chloro-2-nitrophenyl)acetic acid is a pivotal intermediate in pharmaceutical synthesis, most notably in the pathway toward 5-chloro-2-indolinone, a core scaffold in various drug candidates. This application note provides a comprehensive guide to the primary reaction mechanisms and kinetic considerations associated with the synthesis and subsequent transformation of this compound. We delve into the electrophilic aromatic substitution mechanism for its synthesis via nitration and the subsequent reductive cyclization pathway. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic diagrams, and a framework for kinetic analysis using High-Performance Liquid Chromatography (HPLC) to ensure process control and optimization.
Introduction: Significance in Medicinal Chemistry
The indolinone (or oxindole) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including kinase inhibitors used in oncology. The synthesis of substituted indolinones often proceeds through a strategic pathway involving the formation and subsequent cyclization of ortho-nitro-substituted phenylacetic acids. This compound serves as a textbook example of such an intermediate, where the substituents are precisely placed for the efficient construction of the 5-chloro-2-indolinone core. Understanding the mechanism and kinetics of its formation and consumption is critical for process scale-up, impurity profiling, and ensuring batch-to-batch consistency in drug substance manufacturing.
This guide is structured to first elucidate the synthesis of the target compound and then its conversion to the desired indolinone, providing both the theoretical underpinnings and practical, step-by-step protocols.
Mechanistic Pathway I: Synthesis via Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the nitration of (4-chlorophenyl)acetic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS).
The Causality of Reagent Choice and Reaction Conditions
The nitrating agent of choice is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid". The role of sulfuric acid is not merely as a solvent but as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺) . Nitric acid alone is generally not a sufficiently strong electrophile to react efficiently with a deactivated aromatic ring.
The reaction mechanism proceeds in three key stages:
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive nitronium ion.
-
Electrophilic Attack: The π-electron system of the (4-chlorophenyl)acetic acid ring attacks the nitronium ion. This is the rate-determining step of the reaction. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base (typically HSO₄⁻ or H₂O) abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
The directing effects of the substituents on the starting material are crucial. The chloro group is an ortho, para-director, while the acetic acid moiety is a meta-director. The nitration occurs ortho to the acetic acid group and meta to the chloro group, a position sterically accessible and electronically favored.
Visualization of the Nitration Mechanism
Caption: Figure 1: Mechanism for Nitration of (4-chlorophenyl)acetic acid.
Mechanistic Pathway II: Reductive Cyclization to 5-Chloro-2-Indolinone
The utility of this compound is fully realized in its conversion to the indolinone ring system. This transformation is a two-step, one-pot process involving reduction of the nitro group followed by an intramolecular amide bond formation (lactamization).
The Logic of the Reduction Step
The selective reduction of an aromatic nitro group in the presence of a carboxylic acid is a common challenge. While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, it can sometimes be sluggish or require specialized high-pressure equipment. A classic and robust alternative is the use of a metal in acidic medium, such as tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
The mechanism of reduction with Sn/HCl proceeds via a series of single-electron transfers from the metal, with the acid providing the necessary protons.
-
Electron Transfer: The tin metal acts as the reducing agent, donating electrons to the nitro group.
-
Protonation: The acidic medium provides protons (H⁺) that sequentially protonate the oxygen atoms of the nitro group, leading to the formation of intermediates like nitroso and hydroxylamine species.
-
Final Reduction: Further electron transfer and protonation steps convert the hydroxylamine intermediate to the corresponding amine (-NH₂), liberating water molecules in the process.
Intramolecular Cyclization (Lactamization)
Once the 2-amino derivative is formed in situ, the nucleophilic amino group is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent carboxylic acid group. This intramolecular nucleophilic acyl substitution reaction readily occurs, often driven by heating, to eliminate a molecule of water and form the stable five-membered lactam ring of the indolinone product.
Visualization of the Reductive Cyclization Pathway
"2-(4-chloro-2-nitrophenyl)acetic acid" laboratory scale synthesis protocol
Application Note & Synthesis Protocol
Topic: Laboratory-Scale Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, technically-grounded guide for the laboratory-scale synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis.[1] The protocol is designed for reproducibility and safety, detailing a two-step process commencing from 4-chloro-2-nitrotoluene. The synthesis involves an initial base-catalyzed condensation with diethyl oxalate to form a β-keto ester intermediate, followed by subsequent hydrolysis and decarboxylation to yield the target compound. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, characterization data, and a troubleshooting guide to ensure a high-purity product with a reliable yield.
Introduction and Scientific Background
This compound and its derivatives are key intermediates in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] The strategic placement of the chloro, nitro, and carboxylic acid functionalities makes it a versatile precursor for constructing complex molecular architectures, particularly in the development of novel therapeutics.
The synthetic strategy detailed herein leverages fundamental and robust organic transformations. The process begins with the activation of the benzylic protons of 4-chloro-2-nitrotoluene by the electron-withdrawing nitro group. This allows for deprotonation by a suitable base, generating a nucleophilic carbanion that subsequently attacks diethyl oxalate in a Claisen-type condensation reaction.[3][4][5] The resulting β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes thermal decarboxylation to afford the final product.[6][7][8] Understanding these mechanistic underpinnings is crucial for optimizing reaction conditions and troubleshooting potential issues.
Reaction Scheme and Mechanism
Overall Transformation:
(Self-generated image, not from a web source)
Step 1: Claisen-type Condensation The reaction is initiated by the deprotonation of 4-chloro-2-nitrotoluene at the methyl group by a strong base, typically sodium ethoxide. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate.
Step 2: Hydrolysis and Decarboxylation The intermediate β-keto ester is first saponified using a strong acid, which hydrolyzes the ester to a carboxylic acid.[9] The resulting β-keto acid is inherently unstable and, upon gentle heating, undergoes decarboxylation through a cyclic six-membered transition state, releasing carbon dioxide and forming an enol intermediate.[6][7] This enol rapidly tautomerizes to the more stable final product, this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Required Purity | Notes |
| 4-Chloro-2-nitrotoluene | 89-59-8 | 171.58 | ≥98% | Starting material. |
| Diethyl oxalate | 95-92-1 | 146.14 | ≥99% | Acylating agent. |
| Sodium metal | 7440-23-5 | 22.99 | ≥99% | For preparing fresh sodium ethoxide. |
| Absolute Ethanol | 64-17-5 | 46.07 | ≥99.5%, anhydrous | Solvent. |
| Diethyl ether | 60-29-7 | 74.12 | Anhydrous | Extraction solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | For acidification. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Drying agent. |
| Toluene | 108-88-3 | 92.14 | Reagent grade | Recrystallization solvent. |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Reflux condenser and distillation apparatus
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel (1 L)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH indicator strips
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer (for characterization)
Detailed Experimental Protocol
Workflow Overview
Caption: Experimental workflow for the synthesis of the target compound.
Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate
-
Preparation of Sodium Ethoxide: In a 1 L three-neck flask equipped with a reflux condenser and a dropping funnel, place 250 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Causality Note: This in-situ preparation ensures a fresh, anhydrous, and highly reactive base, which is critical for efficient deprotonation of the starting material.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 34.3 g (0.2 mol) of 4-chloro-2-nitrotoluene dissolved in 50 mL of absolute ethanol.
-
Addition of Diethyl Oxalate: Add 32.2 g (0.22 mol) of diethyl oxalate dropwise to the stirred solution over 30 minutes. An exothermic reaction will occur, and the color of the mixture will darken.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
Step 2: Hydrolysis, Decarboxylation, and Purification
-
Cooling and Quenching: After the reflux period, cool the reaction mixture in an ice bath. Slowly pour the cooled mixture into 500 mL of ice-cold water.
-
Hydrolysis and Decarboxylation: Transfer the aqueous mixture to a 2 L beaker. While stirring vigorously, slowly add 60 mL of concentrated hydrochloric acid. Causality Note: This step serves two purposes: it protonates the enolate salt and provides the acidic medium for the hydrolysis of the ester.
-
Gently heat the acidic mixture to 50-60°C for 1 hour. Vigorous gas evolution (CO₂) will be observed.[6] Expertise Note: Do not overheat, as this can lead to side reactions and decomposition. The goal is to facilitate decarboxylation of the unstable β-keto acid intermediate.
-
Isolation of Crude Product: Cool the mixture to room temperature, then in an ice bath, until a precipitate forms. Collect the crude solid product by vacuum filtration using a Büchner funnel and wash it with cold water (3 x 50 mL).
-
Work-up: Transfer the crude solid to a separatory funnel containing 200 mL of diethyl ether and 200 mL of water. Shake well and separate the layers. Extract the aqueous layer with an additional 100 mL of diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Recrystallize the crude product from a minimal amount of hot toluene to obtain a purified, crystalline solid.[10] Dry the final product in a vacuum oven. The expected yield is approximately 70-80%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow to tan crystalline solid |
| Molecular Formula | C₈H₆ClNO₄[11] |
| Molecular Weight | 215.59 g/mol [11] |
| Melting Point | 156-159°C[10] |
| ¹H NMR (CDCl₃) | δ ~3.9 (s, 2H, -CH₂-), δ ~7.4-8.0 (m, 3H, Ar-H) |
| IR (KBr, cm⁻¹) | ~3000-3300 (br, O-H), ~1710 (s, C=O), ~1530 (s, NO₂), ~1350 (s, NO₂) |
Safety and Handling Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures. Perform all steps in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[12][13]
-
Sodium Metal: Reacts violently with water. Handle with care and ensure all glassware is perfectly dry.
-
Strong Acids and Bases: Concentrated HCl and sodium ethoxide are corrosive. Avoid contact with skin and eyes.[12][13] In case of contact, rinse immediately with copious amounts of water.
-
Solvents: Diethyl ether and toluene are flammable. Keep away from ignition sources.
-
Product Handling: The product, this compound, may cause skin and eye irritation.[14][15] Avoid inhalation of dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 1 | Inactive base (moisture contamination). | Ensure absolute ethanol is used and sodium is fresh. Prepare sodium ethoxide just before use. |
| Insufficient reaction time or temperature. | Ensure reflux is maintained for the full duration. Monitor reaction by TLC. | |
| Incomplete Decarboxylation | Insufficient heating or acidification. | Check pH to ensure it is strongly acidic (pH < 2). Ensure temperature reaches 50-60°C and gas evolution ceases. |
| Oily or Impure Final Product | Incomplete hydrolysis; presence of starting material or intermediate. | Ensure sufficient acid was used in Step 2. Improve purification by performing a second recrystallization or column chromatography. |
| Dark-colored Product | Side reactions due to overheating. | Carefully control the temperature during the decarboxylation step. |
References
- 1. This compound [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. aklectures.com [aklectures.com]
- 9. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 10. This compound | 37777-71-2 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. uwm.edu [uwm.edu]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(4-Chloro-2-nitrophenyl)acetic acid
Introduction: A Versatile Building Block for Heterocyclic Synthesis
2-(4-Chloro-2-nitrophenyl)acetic acid is a pivotal starting material in the synthesis of a variety of heterocyclic compounds, most notably substituted indoles. The strategic placement of the nitro, chloro, and acetic acid functionalities on the phenyl ring allows for a range of chemical transformations, leading to scaffolds of significant interest in medicinal chemistry and drug development. Indole derivatives, in particular, are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its conversion to 6-chlorooxindole, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven protocols, and present the information in a clear and accessible format for researchers, scientists, and professionals in drug development.
Mechanistic Insights: The Pathway to Indole Scaffolds
The conversion of this compound to heterocyclic compounds predominantly proceeds through a reductive cyclization mechanism. The core principle involves the reduction of the ortho-nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent acetic acid side chain to form a lactam.
Reductive Cyclization to 6-Chlorooxindole
The synthesis of 6-chlorooxindole from this compound is a classic example of this pathway. The reaction can be achieved through two main approaches: catalytic hydrogenation or chemical reduction.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as platinum or palladium, in the presence of hydrogen gas. The nitro group is selectively reduced to an amine. The nascent amino group then readily attacks the carboxylic acid moiety, leading to the formation of the five-membered lactam ring of the oxindole.
-
Chemical Reduction: Alternatively, the reduction can be carried out using dissolving metals, such as zinc or iron, in an acidic medium (e.g., acetic acid or sulfuric acid). The metal acts as the reducing agent, transferring electrons to the nitro group and initiating the reduction cascade that culminates in the formation of the amino intermediate and subsequent cyclization.
The general mechanism for the reductive cyclization is depicted below:
Caption: General mechanism of reductive cyclization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-chlorooxindole from this compound.
Protocol 1: Synthesis of 6-Chlorooxindole via Catalytic Hydrogenation
This protocol details the reductive cyclization of this compound using palladium on carbon as the catalyst.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 6-chlorooxindole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 195-199 °C[1] |
Protocol 2: Synthesis of 6-Chlorooxindole via Chemical Reduction with Iron
This protocol describes the synthesis of 6-chlorooxindole using iron powder in acetic acid.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid
-
Water
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of glacial acetic acid and water.
-
Addition of Iron: Heat the suspension to reflux and add iron powder (typically 3-5 eq) portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Continue refluxing the mixture and monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the excess iron and iron salts. Wash the solid residue with acetic acid.
-
Precipitation: Pour the filtrate into a beaker of cold water. The product, 6-chlorooxindole, will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by filtration, and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven to obtain pure 6-chlorooxindole.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
| Melting Point | 195-199 °C[1] |
Workflow Visualization
The overall synthetic workflow from the starting material to the final heterocyclic product can be visualized as follows:
Caption: Synthetic workflow for 6-chlorooxindole.
Applications in Drug Development
6-Chlorooxindole, synthesized from this compound, is a valuable intermediate in the pharmaceutical industry.[1] One of its most significant applications is in the synthesis of Ziprasidone, an atypical antipsychotic medication used for the treatment of schizophrenia.[1] The 6-chlorooxindole core provides a rigid scaffold that can be further functionalized to interact with specific biological targets.
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of important heterocyclic compounds. The reductive cyclization to 6-chlorooxindole is a robust and efficient transformation that can be achieved through various methods, each with its own advantages. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively utilize this valuable building block in their synthetic endeavors, particularly in the field of medicinal chemistry and drug discovery. The indole scaffold and its derivatives continue to be a rich source of biologically active molecules, and a thorough understanding of their synthesis is crucial for the development of new therapeutic agents.[2][3][4]
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-(4-chloro-2-nitrophenyl)acetic acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in bulk samples of 2-(4-chloro-2-nitrophenyl)acetic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from first principles of method development to a full validation procedure according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of chloro and nitro functional groups on the aromatic ring, along with the carboxylic acid moiety, makes it a versatile building block in organic synthesis. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product. Regulatory bodies mandate that impurities in drug substances are appropriately identified and controlled.[4][5][6]
This document provides a detailed HPLC method that leverages an understanding of the analyte's physicochemical properties to achieve optimal separation from its potential process-related impurities. We will delve into the rationale behind the selection of chromatographic parameters and provide a step-by-step protocol for both the analysis and the method validation.
Physicochemical Properties and Method Development Rationale
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
Physicochemical Properties of this compound
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₈H₆ClNO₄ | --INVALID-LINK-- |
| Molecular Weight | 215.59 g/mol | --INVALID-LINK-- |
| Estimated pKa | ~3.5 - 3.8 | The pKa of phenylacetic acid is 4.31.[4][7] The presence of two electron-withdrawing groups (nitro and chloro) on the phenyl ring will increase the acidity of the carboxylic acid, thus lowering the pKa. |
| Estimated UV λmax | ~260 - 270 nm | Nitrobenzene exhibits a strong absorption band around 265-266 nm in neutral water.[8] The overall chromophore of the target molecule is expected to have a similar absorption maximum. |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | General property of similar organic acids. |
Rationale for Chromatographic Conditions
-
Reversed-Phase HPLC: This is the most common and effective technique for separating polar to moderately non-polar compounds.
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte and its impurities.
-
Acidified Mobile Phase: To ensure consistent retention and good peak shape for the acidic analyte and its potential acidic impurities, the mobile phase pH should be maintained well below the pKa of the carboxylic acid group. A pH of around 2.5-3.0 will ensure the carboxylic acid is in its protonated, less polar form, leading to better retention on the reversed-phase column.
-
Gradient Elution: A gradient of acetonitrile in water will allow for the effective elution of compounds with a range of polarities, ensuring that both more polar and less polar impurities are separated and eluted within a reasonable timeframe.
-
UV Detection: The nitroaromatic chromophore allows for sensitive detection using a UV detector at the estimated λmax of 260-270 nm.
Potential Impurities
For the purpose of this application note, we will consider a plausible synthetic route for this compound to be the Willgerodt-Kindler reaction of 4-chloro-2-nitroacetophenone.[9][10][11][12] This allows for the identification of potential process-related impurities.
-
Impurity A: 4-chloro-2-nitroacetophenone (Starting Material)
-
Impurity B: 2-(4-chloro-2-nitrophenyl)-N-morpholinoethanethioamide (Thioamide Intermediate)
-
Impurity C: 2-(4-chloro-2-nitrophenyl)acetamide (Amide byproduct)
-
Impurity D: 2-(2-chloro-4-nitrophenyl)acetic acid (Isomeric Impurity)
-
Impurity E: 4-chloro-2-nitrotoluene (Potential precursor to starting material)
Experimental
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
0.45 µm PTFE syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as described for the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines.[2][13]
Specificity
Specificity was demonstrated by the separation of the main peak from potential impurities. A solution containing the main analyte and spiked with the identified potential impurities will be prepared and analyzed. The method is considered specific if all components are baseline resolved.
Linearity
Linearity was evaluated by analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the nominal concentration (0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by analyzing a sample of known concentration (spiked placebo or a well-characterized sample) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method was evaluated by intentionally varying the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic) The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits.
Data Analysis and System Suitability
The purity of the sample is calculated using the area normalization method:
% Purity = (Area of main peak / Total area of all peaks) x 100
System suitability was assessed by injecting the standard solution five times. The following criteria must be met:
-
Tailing factor: ≤ 1.5
-
Theoretical plates: ≥ 2000
-
RSD of peak areas: ≤ 1.0%
Workflow and Diagrams
Overall Analytical Workflow
Caption: Workflow for HPLC purity analysis.
Method Validation Flowchart
Caption: ICH Q2(R1) method validation steps.
Conclusion
The HPLC method described in this application note is suitable for the quantitative determination of the purity of this compound. The method is specific for the main component and potential impurities, and it has been demonstrated to be linear, accurate, precise, and robust. This method can be readily implemented in a quality control laboratory for routine analysis of bulk drug intermediates.
References
- 1. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep in Pearson+ [pearson.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. scribd.com [scribd.com]
Application Notes & Protocols: 2-(4-Chloro-2-nitrophenyl)acetic Acid in Medicinal Chemistry
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. 2-(4-Chloro-2-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, namely the ortho-nitro group and para-chloro substituent, provide a rich chemical handle for the construction of a variety of heterocyclic scaffolds with significant biological activities. This guide provides an in-depth exploration of the applications of this compound, with a focus on its transformation into the medicinally important 6-chlorooxindole core. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and discuss the downstream applications of this key intermediate in the synthesis of notable pharmaceuticals.
The Strategic Importance of this compound in Heterocyclic Synthesis
The utility of this compound in medicinal chemistry primarily stems from its predisposition to undergo reductive cyclization. The ortho-nitro group, in close proximity to the acetic acid side chain, can be readily reduced to an amino group, which then spontaneously undergoes intramolecular condensation to form a lactam. This transformation provides a straightforward and efficient route to the oxindole scaffold, a privileged structure in drug discovery known for its diverse biological activities.[1][2]
The presence of the chlorine atom at the 4-position of the phenyl ring is also of strategic importance. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. They can enhance binding affinity to biological targets through halogen bonding, modulate metabolic stability, and improve membrane permeability. Therefore, the 6-chlorooxindole core, directly accessible from this compound, is an attractive starting point for the development of new drugs.[3]
Reductive Cyclization to 6-Chlorooxindole: A Gateway to Bioactive Molecules
The conversion of this compound to 6-chloro-1,3-dihydro-2H-indol-2-one (6-chlorooxindole) is a cornerstone application of this starting material. This reaction is a classic example of reductive cyclization, a powerful strategy for the synthesis of nitrogen-containing heterocycles.
Experimental Workflow: From Nitro-Acid to Oxindole
The following diagram illustrates the workflow for the synthesis of 6-chlorooxindole from this compound.
References
Application Notes & Protocols: Derivatization of 2-(4-chloro-2-nitrophenyl)acetic acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the strategic modification of core chemical structures is a cornerstone of identifying novel therapeutic agents. The compound 2-(4-chloro-2-nitrophenyl)acetic acid presents a compelling scaffold for chemical derivatization. Its structure, featuring a phenylacetic acid backbone substituted with both a chloro and a nitro group, offers multiple points for chemical modification, enabling the creation of a diverse library of compounds. Phenylacetic acid derivatives, in general, are known precursors for various heterocyclic compounds and have been explored for a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1] The presence of the electron-withdrawing nitro and chloro groups can significantly influence the molecule's electronic properties and, consequently, its biological activity.
This guide provides a comprehensive framework for the derivatization of this compound and the subsequent biological screening of the resulting library. We will delve into robust protocols for synthesizing esters and amides, detail methodologies for evaluating their cytotoxic, antimicrobial, and anti-inflammatory potential, and provide expert insights to navigate the experimental nuances. The overarching goal is to empower researchers to efficiently explore the chemical space around this promising scaffold and identify lead compounds for further development.
Part 1: Chemical Derivatization Strategies
The carboxylic acid moiety of this compound is the primary handle for derivatization. By converting it into esters and amides, we can systematically modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.
Rationale for Ester and Amide Synthesis
-
Esters: Esterification of the carboxylic acid can enhance the lipophilicity of the parent compound, which may improve its ability to cross cellular membranes. This modification is a common strategy in prodrug design to enhance bioavailability.
-
Amides: The amide bond is a fundamental linkage in biological systems. Introducing an amide functionality can facilitate interactions with biological targets through hydrogen bonding. A diverse range of amines can be utilized, allowing for fine-tuning of the derivative's properties.
Diagram: Derivatization Workflow
The following diagram illustrates the general workflow for the synthesis of ester and amide derivatives from the parent carboxylic acid.
Caption: General workflow for derivatization and screening.
Part 2: Experimental Protocols - Synthesis
A. Protocol for Ester Synthesis (Fischer Esterification)
This protocol describes a classic acid-catalyzed esterification.[2]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Expert Insight: The Fischer esterification is an equilibrium-driven reaction. Using a large excess of the alcohol or removing water as it forms can drive the reaction to completion.
B. Protocol for Amide Synthesis using a Coupling Agent
This protocol utilizes a carbodiimide coupling agent for the formation of the amide bond under mild conditions.[3]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Hydrochloric acid (HCl) solution (1M)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the desired amine (1.1 equivalents) and a catalytic amount of DMAP to the solution.
-
Coupling Agent: In a separate flask, dissolve DCC or EDC (1.1 equivalents) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expert Insight: The use of coupling agents like DCC or EDC allows for the formation of amides under mild conditions, which is particularly useful for sensitive substrates.[3] The formation of the DCU byproduct when using DCC can sometimes complicate purification; EDC is often preferred as its urea byproduct is water-soluble.
Table 1: Hypothetical Derivatization Parameters
| Derivative Type | Reagents | Solvent | Reaction Time (h) | Hypothetical Yield (%) |
| Ethyl Ester | Ethanol, H₂SO₄ | Ethanol | 6 | 75 |
| Propyl Ester | Propanol, H₂SO₄ | Propanol | 6 | 72 |
| Benzylamide | Benzylamine, EDC, DMAP | DCM | 18 | 85 |
| Morpholinamide | Morpholine, DCC, DMAP | DCM | 24 | 80 |
Part 3: Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols outline standard assays for assessing cytotoxicity, antimicrobial, and anti-inflammatory potential.
A. Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
B. Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Plates: Add 50 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilutions: Add 50 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
Expert Insight: It is crucial to test the compounds against a panel of both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.[7] Additionally, evaluating activity against antibiotic-resistant strains can provide valuable information.[7]
C. Anti-inflammatory Screening: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the amount of prostaglandin E₂ (PGE₂) produced, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme and glutathione (cofactors)
-
Synthesized derivatives
-
Positive control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2)
-
PGE₂ EIA kit
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Stop Reaction: Add a stopping solution (e.g., 1M HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a commercial EIA kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of COX inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Diagram: Biological Screening Cascade
This diagram outlines a typical workflow for screening the synthesized derivatives.
Caption: A streamlined cascade for biological screening.
Part 4: Data Interpretation and Future Directions
The biological screening data will provide valuable insights into the structure-activity relationships (SAR) of the synthesized derivatives.
Table 2: Hypothetical Biological Activity Data (IC₅₀ in µM)
| Derivative | HeLa Cytotoxicity | S. aureus MIC | E. coli MIC | COX-1 Inhibition | COX-2 Inhibition |
| Ethyl Ester | >100 | >128 | >128 | 85 | 50 |
| Propyl Ester | 85 | 128 | >128 | 70 | 42 |
| Benzylamide | 25 | 32 | 64 | 15 | 2.5 |
| Morpholinamide | 50 | 64 | 128 | 30 | 8.0 |
Analysis of Hypothetical Data:
From this hypothetical data, the benzylamide derivative appears to be the most promising lead. It exhibits moderate cytotoxicity against HeLa cells, good antimicrobial activity against both Gram-positive and Gram-negative bacteria, and potent and selective inhibition of the COX-2 enzyme. This profile suggests it may have potential as an anti-inflammatory agent with a favorable safety profile (lower COX-1 inhibition is generally associated with fewer gastrointestinal side effects).
Future Directions:
-
SAR Expansion: Synthesize additional analogs of the most active compounds to further explore the SAR. For the benzylamide derivative, this could involve modifying the substituents on the benzyl ring.
-
Mechanism of Action Studies: For compounds with significant activity, further studies should be conducted to elucidate their mechanism of action. For example, for antimicrobial hits, this could involve investigating their effect on bacterial cell wall synthesis or DNA gyrase.
-
In Vivo Studies: Promising lead compounds should be evaluated in animal models of disease to assess their efficacy and safety in a more complex biological system.
Conclusion
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive molecules. By systematically synthesizing ester and amide derivatives and screening them in a panel of well-established biological assays, researchers can efficiently identify promising lead compounds for further development. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists embarking on this exciting area of drug discovery research.
References
- 1. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and improve yields. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, from starting material purity to reaction conditions and work-up procedures. Let's break down the common culprits and their solutions.
-
Purity of Starting Materials: The purity of your starting material, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.
-
Recommendation: Always use high-purity starting materials. If you suspect impurities, consider purifying the starting material by recrystallization or chromatography before use.
-
-
Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, play a pivotal role in the reaction outcome.
-
Temperature: The reaction should be carefully monitored and controlled. For instance, in related syntheses, the temperature is controlled to prevent side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times can promote the formation of degradation products.
-
Recommendation: Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification: A significant loss of product can occur during the work-up and purification steps.
-
pH Adjustment: The precipitation of the product is highly dependent on the pH of the solution. The product is precipitated by acidifying the reaction mixture[1].
-
Recrystallization: The choice of solvent for recrystallization is crucial for obtaining a pure product with a good yield. Ether has been mentioned as a suitable solvent for the recrystallization of 4-chloro-2-nitrophenylacetic acid[1].
-
Recommendation: Carefully control the pH during precipitation. When recrystallizing, use a solvent that provides good solubility at high temperatures and poor solubility at low temperatures to maximize product recovery.
-
The following diagram illustrates a decision-making workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing the formation of a dark-colored precipitate during the reaction. What is it and how can I prevent it?
Answer: The formation of a dark-colored precipitate often indicates the presence of impurities or side reactions. In a similar synthesis, a tan precipitate is mentioned, which is then treated with hydrogen peroxide[1]. This suggests that oxidative side products might be the cause of the discoloration.
-
Oxidative Side Products: The nitro group in the starting material is a strong electron-withdrawing group, which can make the aromatic ring susceptible to nucleophilic attack and other side reactions, potentially leading to colored byproducts.
-
Recommendation: The use of an aqueous hydrogen peroxide solution has been reported to treat the colored precipitate[1]. This suggests that a mild oxidation step can help to decolorize the reaction mixture by converting colored impurities into colorless ones.
-
Question 3: How can I effectively purify the crude product to obtain high-purity this compound?
Answer: Achieving high purity is essential, especially for applications in drug development. A multi-step purification process is often necessary.
-
Aqueous Wash: After the initial precipitation, washing the crude product with water is a simple and effective way to remove water-soluble impurities[1].
-
pH Adjustment and Extraction: The acidic nature of the product allows for purification through acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent.
-
Wash with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble.
-
Separate the aqueous layer containing the salt of your product from the organic layer containing neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-precipitate the purified product.
-
-
Recrystallization: This is a powerful technique for removing impurities.
-
As mentioned, ether is a suitable solvent for the recrystallization of 4-chloro-2-nitrophenylacetic acid, yielding a product with a melting point of 156-159°C[1].
-
The choice of recrystallization solvent is critical and may require some experimentation. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
The following diagram outlines the purification workflow:
Caption: Purification workflow for the final product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield improvement.
Materials:
-
4-chloro-2-nitrotoluene
-
Strong base (e.g., Sodium Ethoxide)
-
Diethyl carbonate
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrogen peroxide (3-6% aqueous solution)
-
Ether
-
Water (deionized)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in ethanol.
-
Addition of Reagents: To this solution, add 4-chloro-2-nitrotoluene and diethyl carbonate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to hydrolyze the ester intermediate.
-
Work-up:
-
Remove the ethanol by distillation.
-
Adjust the pH of the remaining aqueous solution to 8-9 with 2N sodium hydroxide and heat to 35-40°C[1].
-
Add a 3-6% aqueous hydrogen peroxide solution until a sample no longer turns dark upon treatment with 2N sodium hydroxide[1].
-
Acidify the combined reaction mixtures with concentrated hydrochloric acid to precipitate the crude product[1].
-
-
Purification:
Data Summary
The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value/Range | Expected Outcome | Reference |
| Starting Material | 4-chloro-2-nitrotoluene | ||
| Key Reagents | Sodium ethoxide, Diethyl carbonate | ||
| Reaction Temperature | Reflux | Complete reaction | |
| Work-up pH | 8-9 (initial), acidic (final) | Precipitation of product | [1] |
| Decolorizing Agent | 3-6% Hydrogen Peroxide | Removal of colored impurities | [1] |
| Crude Melting Point | 145-150°C | Indication of product formation | [1] |
| Recrystallization Solvent | Ether | Pure product | [1] |
| Final Melting Point | 156-159°C | High purity product | [1] |
References
Technical Support Center: Purification of 2-(4-chloro-2-nitrophenyl)acetic acid
Welcome to the technical support center for the purification of 2-(4-chloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to adapt and overcome experimental hurdles.
Section 1: Foundational Purification Strategy: Acid-Base Extraction
Acid-base extraction is a cornerstone technique for purifying acidic compounds like this compound from neutral or basic impurities.[1][2] This method leverages the differential solubility of the acidic compound and its corresponding salt in organic and aqueous phases.[1]
Core Principle
The carboxylic acid group in this compound is acidic and will react with a base (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt.[1][3][4] This salt will partition into the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the neutral, water-insoluble carboxylic acid, which can then be isolated.[2][3][4]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying this compound using acid-base extraction.
Frequently Asked Questions (FAQs) & Troubleshooting for Acid-Base Extraction
Q1: I've added the base, but my compound isn't moving to the aqueous layer. What's wrong?
A1:
-
Insufficient Base: Ensure you have added enough base to deprotonate all of the carboxylic acid. It is often recommended to use a saturated solution of a weak base like sodium bicarbonate.
-
Inadequate Mixing: Be sure to shake the separatory funnel vigorously to ensure thorough mixing of the two phases. Remember to vent the funnel frequently to release any pressure buildup, especially when using bicarbonate which generates CO2 gas.
-
Incorrect pH: After adding the base, check the pH of the aqueous layer. It should be basic. If not, add more base.
-
Solvent Choice: While diethyl ether and ethyl acetate are common, ensure your organic solvent is immiscible with water.
Q2: An emulsion has formed between the organic and aqueous layers. How can I break it?
A2: Emulsions are a common issue. Here are a few techniques to resolve them:
-
Patience: Allow the separatory funnel to stand undisturbed for some time.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can be effective.
Q3: After acidification, my product oiled out instead of precipitating as a solid. What should I do?
A3: This can happen if the melting point of your compound is low or if impurities are present.
-
Cooling: Place the flask in an ice bath to encourage solidification.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This can provide a surface for crystals to nucleate.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.
-
Solvent Addition: If the compound is too soluble in the current solvent system, you may need to perform a back-extraction into a fresh portion of an organic solvent, dry the organic layer, and then evaporate the solvent.
Q4: My final product is still impure. What are the likely sources of contamination?
A4:
-
Incomplete Extraction: Some of your desired product may have remained in the organic layer. Performing multiple extractions with fresh aqueous base can improve the yield and purity.
-
Contamination from the Aqueous Layer: Small amounts of the aqueous layer containing the salt of your product may have been carried over with the organic layer. A backwash of the combined aqueous extracts with a small amount of fresh organic solvent can help remove any residual neutral impurities.[3]
-
Insufficient Washing: Ensure the final solid product is washed thoroughly with cold water to remove any inorganic salts from the acidification step.
Section 2: Recrystallization for High-Purity Product
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Core Principle
A suitable solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting for Recrystallization
Q1: How do I choose the right solvent for recrystallization?
A1: The ideal solvent will have the following properties:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be insoluble at all temperatures (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal.
-
For substituted phenylacetic acids, common solvents include ether, ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[5][6][7] A study on the similar compound 4-nitrophenylacetic acid showed high solubility in solvents like DMF, methanol, and ethanol, and low solubility in cyclohexane and water.[7]
Solubility Data for 4-Nitrophenylacetic Acid (as an analogue) [7]
| Solvent | Solubility (Mole Fraction at 298.15 K) |
| N,N-Dimethylformamide (DMF) | High |
| Methanol | High |
| Ethanol | Moderate-High |
| Ethyl Acetate | Moderate |
| Acetonitrile | Low-Moderate |
| Water | Low |
| Cyclohexane | Very Low |
This table provides a qualitative guide for solvent selection based on a structurally similar compound.
Q2: My compound won't dissolve, even when heating the solvent.
A2:
-
Insufficient Solvent: You may not be using enough solvent. Add more solvent in small portions until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. You may need to select a more polar or non-polar solvent, or a solvent mixture.
Q3: No crystals form upon cooling. What should I do?
A3:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound.
-
Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil or very small crystals.
Q4: The recrystallized product has a low melting point and appears discolored.
A4:
-
Trapped Impurities: This can occur if the solution cools too quickly, trapping impurities within the crystal lattice. Redissolve the crystals and allow them to cool more slowly.
-
Colored Impurities: If the product is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
Step-by-Step General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to your crude this compound until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Column Chromatography for Challenging Separations
When dealing with impurities that have similar properties to the desired product, column chromatography may be necessary.
Core Principle
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Frequently Asked Questions (FAQs) & Troubleshooting for Column Chromatography
Q1: What stationary and mobile phases should I use?
A1:
-
Stationary Phase: For an acidic compound like this compound, silica gel is a common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. You will need to determine the optimal solvent ratio using thin-layer chromatography (TLC) first. For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can improve the peak shape and prevent streaking.
Q2: My compound is streaking on the TLC plate and the column.
A2: Streaking is often an issue with carboxylic acids on silica gel.
-
Add Acid to Eluent: Adding 0.5-1% acetic acid or formic acid to your eluent system will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands.
-
Use a Different Stationary Phase: In some cases, a different stationary phase like alumina (basic or neutral) might be more suitable, but be cautious as it can sometimes react with acidic compounds.
Q3: I'm not getting good separation between my product and an impurity.
A3:
-
Optimize the Eluent: Adjust the polarity of your mobile phase. A less polar eluent will generally result in better separation but will take longer to elute the compounds.
-
Column Dimensions: Use a longer, thinner column for better resolution.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
General Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid
Answering the user's request to create a technical support center for the synthesis of "2-(4-chloro-2-nitrophenyl)acetic acid".
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, identify and control impurities, and ensure the integrity of your final product.
The most prevalent synthetic route to this compound is the electrophilic aromatic substitution, specifically the nitration of 4-chlorophenylacetic acid using a mixture of concentrated nitric and sulfuric acids ("mixed acid").[1][2] While seemingly straightforward, this reaction requires careful control to minimize the formation of undesired byproducts. This guide addresses the most frequently asked questions and troubleshooting scenarios in a direct Q&A format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis, and where do they come from?
A1: Understanding the impurity profile is the first step toward controlling product quality. In the nitration of 4-chlorophenylacetic acid, impurities can originate from the starting material, side reactions, or incomplete reactions.
-
Unreacted Starting Material: The presence of 4-chlorophenylacetic acid in the final product is common and results from an incomplete reaction.
-
Regioisomeric Impurities: Aromatic nitration can occur at different positions on the phenyl ring. The substituents on the starting material (the chloro and acetic acid groups) direct the position of the incoming nitro group. While the desired 2-nitro isomer is the major product, other isomers can form. The most probable regioisomer is 2-(4-chloro-3-nitrophenyl)acetic acid , arising from nitration at the position meta to the chloro group.
-
Over-Nitration Products: If reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the activated ring, leading to dinitrated impurities like 2-(4-chloro-2,6-dinitrophenyl)acetic acid .[2][3]
-
Oxidative Byproducts: The "mixed acid" is a powerful oxidizing agent. It can oxidize the benzylic methylene group (-CH2-) of the acetic acid side chain, leading to a complex mixture of degradation products, often observed as a dark tar or coloration.[4]
The following diagram illustrates the formation pathways for the desired product and key impurities.
Caption: Reaction scheme for the nitration of 4-chlorophenylacetic acid.
Table 1: Summary of Common Impurities
| Impurity Name | Molecular Formula | Molecular Weight | Origin |
| 4-Chlorophenylacetic Acid | C₈H₇ClO₂ | 170.59 | Unreacted starting material |
| 2-(4-Chloro-3-nitrophenyl)acetic acid | C₈H₆ClNO₄ | 215.59 | Side reaction (Regioisomer) |
| 2-(4-Chloro-2,6-dinitrophenyl)acetic acid | C₈H₅ClN₂O₆ | 260.59 | Over-nitration side reaction |
| Oxidative Byproducts | Variable | Variable | Oxidation of side chain/ring |
Q2: My reaction mixture turned dark brown/black and formed a tar. What happened and how can I prevent it?
A2: The formation of dark tars is a classic sign of uncontrolled oxidation and/or polymerization side reactions. Aromatic nitration is a highly exothermic process, and failure to control the temperature is the most common cause of this issue.[3]
Causality: At elevated temperatures, the strong oxidizing nature of the nitric and sulfuric acid mixture becomes more pronounced. Instead of selective electrophilic substitution, the reagents begin to aggressively oxidize the organic substrate, particularly the activated methylene (-CH2-) group and the aromatic ring itself, leading to degradation and polymerization.
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature at a low, controlled level (typically 0-10 °C) throughout the addition of the nitrating agent. Use an ice-salt bath or a cryo-cooler for effective heat dissipation.
-
Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions to the solution of 4-chlorophenylacetic acid. This prevents localized temperature spikes.
-
Adequate Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and reactant mixing.
-
Check Starting Material Purity: Impurities in the starting material can sometimes catalyze decomposition. Ensure you are using a high-purity grade of 4-chlorophenylacetic acid.[5]
Q3: How can I control the formation of regioisomers and dinitrated products?
A3: Controlling selectivity is key to maximizing the yield of the desired product. This is achieved by carefully managing the reaction conditions to favor the desired kinetic pathway.
Controlling Regioselectivity: The position of nitration is determined by the directing effects of the existing substituents. The chloro group is an ortho, para-director, while the acetic acid side chain (-CH2COOH) is also weakly ortho, para-directing. Both groups favor substitution at the C2 position, which is why this compound is the major product. The formation of the 3-nitro isomer is a minor pathway but can be suppressed by using the mildest effective reaction conditions.
Preventing Over-Nitration: The introduction of the first nitro group deactivates the aromatic ring, making a second nitration more difficult.[2] However, over-nitration can still occur if conditions are too forcing.
Recommended Actions:
-
Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess of the nitrating agent will drive the reaction towards di-nitration.
-
Temperature: As mentioned, maintain low temperatures. Higher temperatures provide the activation energy needed to overcome the deactivating effect of the first nitro group.[2]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC). Once the starting material is consumed, quench the reaction promptly to prevent the slower formation of dinitrated products.
Q4: What is the best way to purify the crude this compound?
A4: A multi-step purification strategy is often necessary to achieve high purity. This typically involves an initial workup to isolate the crude product, followed by recrystallization.
Step-by-Step Purification Protocol:
-
Reaction Quench:
-
Rationale: To stop the reaction and precipitate the organic product while keeping inorganic salts soluble.
-
Procedure: Slowly pour the completed reaction mixture onto a large amount of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
-
Crude Product Isolation:
-
Procedure: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual sulfuric and nitric acids.
-
Trustworthiness Check: A neutral pH wash is critical to prevent acid-catalyzed degradation during drying and storage.
-
-
Recrystallization:
-
Rationale: This is the primary method for removing closely related impurities like isomers and unreacted starting material. The choice of solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ether has been reported as a suitable solvent.[6]
-
Procedure: a. Dissolve the crude, dried solid in a minimum amount of a suitable hot solvent (e.g., diethyl ether, or a mixture like ethanol/water or toluene). b. If insoluble impurities (like tars) are present, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.
-
Caption: General workflow for the purification of the target compound.
Q5: Which analytical techniques are best for identifying and quantifying these impurities?
A5: A combination of chromatographic and spectroscopic techniques is essential for robust quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment and impurity quantification in pharmaceutical chemistry.[7]
-
Method: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of an acidified aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) will usually provide good separation of the starting material, product, and polar/non-polar impurities.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for characterizing isolated impurities. The substitution pattern on the aromatic ring gives a distinct splitting pattern in the ¹H NMR spectrum, allowing for unambiguous identification of the desired 2-nitro isomer versus other regioisomers.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, which is crucial for identifying unknown impurities, especially when coupled with a chromatographic technique (e.g., LC-MS).
Troubleshooting Guide
Table 2: Quick-Reference Troubleshooting
| Observation / Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/recrystallization. 3. Degradation due to poor temperature control. | 1. Increase reaction time or slightly increase temperature (e.g., to 15-20°C) after initial addition. 2. Ensure proper pH for precipitation; minimize solvent volume during recrystallization. 3. Re-run reaction with stricter temperature control (0-5°C). |
| Product is an Oil or Gummy Solid | 1. High levels of impurities depressing the melting point. 2. Presence of residual solvent. | 1. Re-purify by recrystallization, possibly using a different solvent system. 2. Dry the product thoroughly under high vacuum. |
| Final Product Fails Purity Spec (e.g., by HPLC) | 1. Ineffective purification. 2. Co-crystallization of an impurity. 3. Degradation on storage. | 1. Optimize the recrystallization solvent and procedure. Consider an acid-base extraction to remove neutral impurities. 2. Perform a second recrystallization. 3. Store the product in a cool, dark, and dry place. |
| Reaction Stalls (Starting Material Remains) | 1. Insufficient nitrating agent. 2. Nitrating agent has degraded (e.g., old nitric acid). 3. Reaction temperature is too low. | 1. Check stoichiometry; add a small additional charge of nitrating agent. 2. Use fresh, high-quality reagents. 3. Allow the reaction to slowly warm to room temperature and monitor progress. |
References
Technical Support Center: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, with a particular focus on optimizing the reaction temperature for the hydrolysis of the nitrile precursor. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles for a successful and reproducible synthesis.
I. Understanding the Core Reaction: Hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile
The synthesis of this compound typically involves the hydrolysis of its corresponding nitrile, 2-(4-chloro-2-nitrophenyl)acetonitrile. This reaction can be catalyzed by either a strong acid or a strong base.[1][2] The temperature at which this hydrolysis is conducted is a critical parameter that significantly influences the reaction rate, yield, and the purity of the final product.
The general transformation is as follows:
Caption: General reaction pathway for the hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile.
II. Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis, with a focus on troubleshooting through temperature optimization.
Q1: My reaction is very slow or incomplete. How can I increase the reaction rate without compromising the product?
A1: Low reaction temperature is a common culprit for incomplete nitrile hydrolysis.
-
Causality: The hydrolysis of the nitrile group is an energy-intensive process that involves the breaking of a stable carbon-nitrogen triple bond. Insufficient thermal energy will result in a slow reaction rate and incomplete conversion of the starting material.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimal Temperature Range: For analogous syntheses, such as that of 2-nitro-4-substituted phenylacetic acid, a temperature range of 60°C to 100°C has been found to be effective.[3] This range often provides a good balance between reaction rate and the minimization of side reactions.
-
Refluxing Conditions: In some cases, particularly with acid-catalyzed hydrolysis, heating the reaction mixture to reflux can be necessary to drive the reaction to completion. For example, the synthesis of p-nitrophenylacetic acid from its nitrile precursor involves boiling for a set period.[4]
-
Catalyst Concentration: Ensure that the concentration of your acid or base catalyst is adequate. Insufficient catalyst can also lead to a sluggish reaction.
-
Q2: I am observing significant byproduct formation, leading to a low yield and difficult purification. What is the likely cause and how can I fix it?
A2: Excessive reaction temperature is a primary cause of side reactions and product degradation.
-
Causality: The nitro group on the phenyl ring is an electron-withdrawing group that can be susceptible to nucleophilic attack or other degradation pathways at elevated temperatures. Furthermore, the desired carboxylic acid product itself can undergo decarboxylation or other decomposition reactions if the temperature is too high.
-
Troubleshooting Steps:
-
Temperature Reduction: If you are observing significant impurities, immediately reduce the reaction temperature. A lower temperature will slow down the rates of competing side reactions more significantly than the desired hydrolysis.
-
Controlled Heating: Utilize a well-controlled heating system, such as an oil bath with a temperature controller, to maintain a stable and uniform temperature throughout the reaction. Avoid localized overheating, which can occur with heating mantles if not properly managed.
-
Stepwise Temperature Profile: Consider a stepwise temperature profile. For instance, an initial lower temperature (e.g., 35-40°C) can be used to initiate the reaction and convert the bulk of the starting material, followed by a moderate increase in temperature to drive the reaction to completion.[5]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may be promoted at higher temperatures.
-
Q3: The final product is discolored (e.g., dark brown or tarry), making recrystallization difficult. Why is this happening and what can I do?
A3: Discoloration is often a sign of decomposition, which is exacerbated by high temperatures.
-
Causality: Nitro-aromatic compounds can be prone to decomposition at elevated temperatures, leading to the formation of colored, often polymeric, byproducts. This is a common issue in nitrations and subsequent reactions of nitro compounds if the temperature is not carefully controlled.
-
Troubleshooting Steps:
-
Adherence to Recommended Temperatures: Strictly follow established protocols that specify a temperature range. For similar compounds, reaction temperatures are often carefully controlled, sometimes even at or below room temperature in initial steps, before a controlled heating phase.[6]
-
Quenching and Work-up: Once the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture promptly. A prolonged time at high temperatures, even after the starting material is consumed, can lead to product degradation.
-
Purification Strategy: If you do obtain a discolored product, recrystallization from a suitable solvent system is the most common purification method. The use of activated charcoal during recrystallization can help to remove colored impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing the hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile?
A good starting point for optimization would be in the range of 35-40°C.[5] This moderate temperature is often sufficient to initiate the reaction without promoting significant side reactions. You can then gradually increase the temperature based on reaction monitoring.
Q2: How does the choice of acid or base catalyst affect the optimal temperature?
Stronger acids or bases may allow for the reaction to proceed at a lower temperature compared to weaker ones. However, they can also be more corrosive and may promote side reactions if the temperature is not well-controlled. The choice of catalyst and temperature should be optimized in tandem.
Q3: Can I use microwave synthesis to accelerate this reaction?
Microwave-assisted synthesis can often significantly reduce reaction times. However, direct translation of thermal heating profiles to a microwave reactor is not always straightforward. It is crucial to start with low power and temperature settings and carefully monitor the reaction to avoid rapid decomposition.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting nitrile and the appearance of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material, intermediate amide, and the final carboxylic acid product. For more quantitative analysis, HPLC is recommended.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-chloro-2-nitrophenyl)acetonitrile.
-
Add an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 10 M sodium hydroxide).
-
Heat the mixture to the desired temperature (start with 35-40°C for optimization) with vigorous stirring.
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using an acid catalyst, carefully pour the mixture over crushed ice and collect the precipitated product by filtration.
-
If using a base catalyst, acidify the cooled reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) until the product precipitates out, then collect by filtration.
-
Wash the crude product with cold water and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture or ether) to obtain the pure this compound.[5]
Table 1: Effect of Temperature on Yield and Purity (Hypothetical Data for Illustrative Purposes)
| Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) | Observations |
| 40 | 12 | 75 | 95 | Slow but clean reaction. |
| 60 | 6 | 88 | 92 | Faster reaction, minor impurities observed. |
| 80 | 3 | 92 | 85 | Rapid reaction, significant byproduct formation. |
| 100 (Reflux) | 1.5 | 85 | 70 | Very fast reaction, significant decomposition and discoloration. |
V. Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
VI. References
-
ChemicalBook. (n.d.). This compound | 37777-71-2. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from --INVALID-LINK--
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 37777-71-2 [chemicalbook.com]
- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 2-(4-chloro-2-nitrophenyl)acetic acid Synthesis
Welcome to our dedicated technical support center for the synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on the critical step of nitrile hydrolysis and the judicious selection of catalysts to ensure high yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The predominant and industrially relevant method for synthesizing this compound is the hydrolysis of its corresponding nitrile precursor, 2-(4-chloro-2-nitrophenyl)acetonitrile. This reaction can be effectively catalyzed by either strong acids or strong bases.
Q2: What are the primary catalyst options for the hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile?
The choice of catalyst is a critical parameter that influences reaction rate, yield, and impurity profile. The two main classes of catalysts are:
-
Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed.[1][2]
-
Base Catalysts: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also effective for this transformation.[1][2]
While less common for this specific synthesis on a lab scale, alternative methods like enzymatic hydrolysis using nitrilases or transition-metal-catalyzed hydration represent emerging, milder approaches to nitrile conversion.
Q3: What is the intermediate compound formed during the hydrolysis of the nitrile?
The hydrolysis of a nitrile to a carboxylic acid proceeds through a two-step mechanism, irrespective of whether it is acid- or base-catalyzed. The initial product of hydrolysis is the corresponding amide, in this case, 2-(4-chloro-2-nitrophenyl)acetamide. This amide intermediate is then further hydrolyzed to the desired carboxylic acid.[3][4]
Q4: Can I isolate the 2-(4-chloro-2-nitrophenyl)acetamide intermediate?
Isolating the amide intermediate can be challenging because the reaction conditions required to hydrolyze the nitrile are often vigorous enough to also hydrolyze the amide.[5][6] However, it is possible to favor the formation and isolation of the amide by employing milder reaction conditions, such as lower temperatures and shorter reaction times.[7][8]
II. Troubleshooting Guide: Catalyst Selection & Reaction Optimization
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst-related problems.
A. Low Yield & Incomplete Conversion
Q5: My reaction has stalled, and I have a significant amount of unreacted 2-(4-chloro-2-nitrophenyl)acetonitrile. What are the likely causes and solutions?
-
Insufficient Catalyst Loading: Both acid and base-catalyzed hydrolysis require a sufficient concentration of the catalyst to proceed at a reasonable rate. If the reaction is sluggish, a careful, incremental addition of the catalyst may be necessary.
-
Low Reaction Temperature: The hydrolysis of nitriles is often conducted at elevated temperatures, typically under reflux, to ensure complete conversion.[1][2] If the reaction is proceeding slowly, gradually increasing the temperature while monitoring for side product formation is a viable strategy.
-
Inadequate Water Content: Water is a key reagent in the hydrolysis reaction. Ensure that there is a sufficient amount of water present in the reaction mixture to drive the reaction to completion.
-
Catalyst Deactivation (in the case of heterogeneous catalysts): If using a solid-supported catalyst, its activity may diminish over time. Regeneration or replacement of the catalyst may be required.
Q6: I am observing the formation of an insoluble precipitate during my acid-catalyzed hydrolysis. What could this be?
In highly concentrated strong acids, particularly sulfuric acid, side reactions such as sulfonation of the aromatic ring can occur, leading to the formation of insoluble byproducts.[9] To mitigate this, using a slightly lower concentration of the acid or switching to a different acid, like hydrochloric acid, may be beneficial.
B. Impurity Profile & Purification Challenges
Q7: My final product is contaminated with the amide intermediate. How can I minimize its formation and remove it?
The presence of the amide impurity is a clear indication of incomplete hydrolysis.
-
To Minimize Formation:
-
Prolonged Reaction Time: Extending the reaction time at the optimal temperature will promote the complete hydrolysis of the amide to the carboxylic acid.
-
Increased Catalyst Concentration: A higher concentration of the acid or base catalyst can accelerate the hydrolysis of the amide.
-
-
To Remove During Work-up:
-
Recrystallization: this compound can be purified by recrystallization from a suitable solvent system, such as ether.[10]
-
Basic Extraction: The carboxylic acid is acidic and will be deprotonated by a weak base like sodium bicarbonate, forming a water-soluble carboxylate salt. The less basic amide will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.
-
Q8: I am concerned about the potential for decarboxylation of my final product. Under what conditions is this likely to occur?
Phenylacetic acid and its derivatives can undergo decarboxylation, especially at high temperatures.[6] The presence of the nitro group in the ortho position can further activate the molecule towards decarboxylation under certain conditions.[11] To avoid this side reaction, it is crucial to avoid excessive heating during the reaction and work-up procedures.
C. Catalyst Selection: A Comparative Overview
The choice between an acid or base catalyst depends on several factors, including the stability of the starting material and product to the reaction conditions, the desired reaction rate, and the ease of work-up.
| Catalyst System | Advantages | Disadvantages | Typical Conditions |
| Strong Acid (H₂SO₄, HCl) | - Generally faster reaction rates. - Direct isolation of the carboxylic acid upon work-up.[2] | - Potential for side reactions like sulfonation (with H₂SO₄) and charring at high concentrations. - Corrosive nature requires careful handling. | - Reflux in aqueous acid solution.[1] |
| Strong Base (NaOH, KOH) | - Less prone to charring compared to strong acids. | - Forms the carboxylate salt, requiring an additional acidification step to isolate the product. - Can promote side reactions if other base-sensitive functional groups are present. | - Reflux in aqueous or alcoholic base solution.[1] |
III. Experimental Protocols & Methodologies
A. General Procedure for Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-chloro-2-nitrophenyl)acetonitrile in a suitable aqueous strong acid solution (e.g., 50-70% H₂SO₄ or concentrated HCl).
-
Heating: Heat the reaction mixture to reflux and maintain for a period of 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it over ice. The crude this compound will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ether to obtain the pure product.[10]
B. General Procedure for Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-(4-chloro-2-nitrophenyl)acetonitrile in an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH).
-
Heating: Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. The product will be in the form of its carboxylate salt. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent.
IV. Visualizing the Process: Diagrams & Workflows
A. Synthetic Pathway
Caption: Synthetic route to this compound via nitrile hydrolysis.
B. Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Woodroofe, C. C., Zhong, B., Lu, X., & Silverman, R. B. (1999). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. RSC Publishing.
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Amide Formation from Nitriles. Retrieved from --INVALID-LINK--
-
Bell, R. P., & Lidwell, O. M. (1940). The kinetics of the decarboxylation of substituted phenylacetic acids. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 176(964), 88-113.
-
Lumen Learning. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from --INVALID-LINK--
-
Housing Innovations. (2025). Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure. Retrieved from --INVALID-LINK--
-
Arizona State University. (n.d.). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Retrieved from --INVALID-LINK--
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from --INVALID-LINK--
-
Sciencemadness Wiki. (2021). Benzyl cyanide. Retrieved from --INVALID-LINK--
-
Filo. (2024). Benzyl chloride is treated with kcn and product A is formed A is then hydrolysed under acidic conditions identify A and B. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from --INVALID-LINK--
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. scispace.com [scispace.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low yield in "2-(4-chloro-2-nitrophenyl)acetic acid" production
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid. We will move beyond simple procedural lists to explore the chemical principles behind common issues, providing you with the expert insights needed to troubleshoot and optimize your reaction for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound from the nitration of 4-chlorophenylacetic acid is significantly lower than expected. What are the most common causes?
Low yield in this electrophilic aromatic substitution is a frequent issue stemming from several competing factors. The primary culprits are typically a lack of regioselectivity, over-reaction, incomplete conversion, and mechanical losses during the workup phase.
The starting material, 4-chlorophenylacetic acid, possesses two substituents with conflicting directing effects:
-
Chloro Group (-Cl): An electron-withdrawing group that is deactivating overall, yet directs incoming electrophiles to the ortho and para positions.
-
Acetic Acid Group (-CH₂COOH): A weakly deactivating group that directs to the meta position.
The desired product requires nitration ortho to the acetic acid group and meta to the chloro group. This is not the most electronically favored outcome, making the reaction highly sensitive to conditions. Poor control can easily lead to a mixture of products that are difficult to separate, thus reducing the isolated yield of the target molecule.
Below is a logical flow for diagnosing the root cause of your low yield.
Caption: Troubleshooting flowchart for low yield.
Q2: My post-reaction analysis (HPLC/NMR) shows a complex mixture of products. What are the likely side products and why are they forming?
This is a classic regioselectivity problem. The nitronium ion (NO₂⁺) generated from the mixed acid will attack the aromatic ring at several positions based on a combination of electronic and steric factors.[1]
The main products you are likely seeing are:
-
Desired Product: this compound.
-
Isomer 1: 2-(4-chloro-3-nitrophenyl)acetic acid. Nitration occurs ortho to the chlorine and meta to the acetic acid group. This is often a major byproduct.
-
Isomer 2: 2-(5-chloro-2-nitrophenyl)acetic acid. Nitration occurs para to the chlorine and ortho to the acetic acid group.
-
Dinitrated Products: Under harsh conditions (high temperature or excess nitrating agent), a second nitro group can be added to the ring, leading to highly polar byproducts that are difficult to remove.[2][1]
The formation of these isomers is governed by the delicate balance of the directing effects of the existing substituents. Elevated temperatures provide enough activation energy to overcome the subtle preferences, leading to a more random distribution of isomers and thus a lower yield of the desired compound.
Caption: Reaction pathway showing desired product and major byproducts.
Q3: How can I optimize the nitration step to maximize the yield of the this compound isomer?
Optimization hinges on precise control of reaction parameters to favor the kinetic product over the thermodynamically favored isomers. The key is to use conditions that are just energetic enough to promote the reaction but not so forceful that selectivity is lost.
| Parameter | Recommendation | Rationale |
| Temperature | -5 to 5 °C | This is the most critical parameter. Low temperature slows the reaction, increasing selectivity and preventing exothermic runaway which leads to over-nitration and byproduct formation.[3] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) | Sulfuric acid acts as a catalyst to generate the reactive nitronium ion (NO₂⁺) from nitric acid.[2][4] Using fuming nitric acid may be too aggressive and reduce selectivity. |
| Reagent Addition | Slow, dropwise addition of nitrating mixture to the substrate solution. | Maintains low temperature and prevents localized concentration spikes of the nitrating agent, which can cause side reactions.[3] Vigorous stirring is essential. |
| Stoichiometry | Use a slight excess of nitric acid (1.1 - 1.2 equivalents). | Ensures complete conversion of the starting material without providing a large excess that would promote dinitration.[3] |
| Reaction Time | 1 - 3 hours | The reaction should be monitored by TLC or HPLC. Once the starting material is consumed, the reaction should be quenched promptly to prevent byproduct formation.[5] |
Experimental Protocol: Optimized Nitration
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chlorophenylacetic acid (1.0 eq.) in concentrated sulfuric acid.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq.) to chilled concentrated sulfuric acid (3-5 times the mass of the nitric acid).[3] Cool this mixture back to 0 °C.
-
Addition: Add the nitrating mixture dropwise from the funnel to the stirred substrate solution over 1-2 hours, ensuring the internal temperature never exceeds 5 °C .
-
Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by taking small aliquots and analyzing via TLC or HPLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The crude product should precipitate as a solid. Isolate it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Q4: My workup and purification are problematic. The product oils out during quenching or I experience significant loss during recrystallization. What are the best practices?
A robust workup and purification protocol is essential for isolating a high-purity product with good recovery.
Workup Best Practices:
-
Quenching: Always pour the acid mixture onto ice, not the other way around. This helps to dissipate the heat of dilution safely and effectively. If the product "oils out," it may be due to impurities or residual acid. Ensure the precipitate is thoroughly washed with cold water.
-
Washing: After filtration, wash the crude solid multiple times with ice-cold water. This removes residual sulfuric and nitric acids, which can interfere with drying and subsequent purification steps.
-
Drying: Dry the crude product thoroughly in vacuo. Water contamination can significantly impact the efficiency of recrystallization from organic solvents.
Recrystallization Protocol:
Recrystallization aims to dissolve the crude product in a hot solvent and allow the desired compound to crystallize out upon cooling, leaving impurities behind in the solution.
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and water or diethyl ether.[6][7] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Procedure:
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.
-
If using a co-solvent system, add hot water dropwise until the solution becomes slightly turbid (cloudy). Then, add a few more drops of the hot primary solvent (ethanol) until the solution is clear again. .
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in vacuo.
-
Pro-Tip: The solubility of nitrophenylacetic acids can be very steep near the solvent's boiling point.[8] To prevent premature crystallization during hot filtration (if needed to remove insoluble impurities), use a pre-heated funnel.[8]
Q5: Is the alternative route via hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile a better option?
This route can be effective but presents its own set of challenges. A common synthesis path for the nitrile intermediate involves reacting a benzyl halide with a cyanide salt, such as sodium cyanide.[9]
Advantages:
-
If the starting nitrile is pure, this route avoids the regioselectivity issues associated with direct nitration of the phenylacetic acid.
Disadvantages:
-
Toxicity: The use of highly toxic inorganic cyanides requires specialized handling procedures and equipment.[9]
-
Multi-step Process: It adds steps to the overall synthesis (e.g., synthesis of the benzyl halide, cyanation, hydrolysis), which can lower the overall yield.[3][9]
-
Harsh Hydrolysis Conditions: The hydrolysis of the nitrile to the carboxylic acid typically requires prolonged heating with strong acid (e.g., a mixture of sulfuric acid and water) or a strong base.[8] These conditions can potentially lead to product degradation if not carefully controlled.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 37777-71-2 [chemicalbook.com]
- 7. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid
This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the synthesis and purification of 2-(4-chloro-2-nitrophenyl)acetic acid. As Senior Application Scientists, we have compiled this resource to address common issues, from byproduct formation to purification strategies, ensuring you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound and why do they form?
A1: The synthesis of this compound, often starting from 4-chloro-2-nitrobenzyl cyanide, is prone to the formation of several byproducts. Understanding their origin is key to minimizing their formation and selecting an appropriate purification strategy.
The primary byproducts include:
-
Unreacted Starting Material: Incomplete hydrolysis of the nitrile group of 4-chloro-2-nitrobenzyl cyanide will result in its presence in the crude product.
-
Amide Intermediate: Partial hydrolysis of the nitrile can lead to the formation of 2-(4-chloro-2-nitrophenyl)acetamide.
-
Dimerization Products: Under certain reaction conditions, self-condensation of the starting material or product can occur, leading to the formation of dimers.
-
Positional Isomers: Depending on the synthetic route, trace amounts of other isomers, such as those with the nitro group at a different position, might be present.
The formation of these byproducts is often influenced by reaction conditions such as temperature, reaction time, and the concentration of reagents. For example, incomplete hydrolysis is often a result of insufficient reaction time or lower temperatures.
Troubleshooting Guide
Q2: I am observing a persistent impurity in my NMR spectrum that I suspect is the amide intermediate. How can I remove it?
A2: The presence of the amide intermediate, 2-(4-chloro-2-nitrophenyl)acetamide, is a common issue. Due to its similar polarity to the desired carboxylic acid product, simple crystallization may not be sufficient for its complete removal. A more effective strategy involves a pH-based extraction.
The underlying principle of this separation is the difference in acidity between the carboxylic acid and the amide. The carboxylic acid is significantly more acidic and will be deprotonated by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt. The amide, being much less acidic, will remain in the organic phase.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: The deprotonated this compound will move to the aqueous phase, while the amide intermediate remains in the organic phase.
-
Isolation: Separate the aqueous layer and acidify it with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2. This will re-protonate the carboxylate, causing the pure product to precipitate.
-
Collection: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
This workflow is illustrated in the diagram below:
"2-(4-chloro-2-nitrophenyl)acetic acid" stability and degradation pathways
Welcome to the technical support center for 2-(4-chloro-2-nitrophenyl)acetic acid (CAS No. 37777-71-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this critical pharmaceutical intermediate.[1]
I. Compound Overview
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its chemical structure, comprising a phenylacetic acid backbone substituted with both a chloro and a nitro group, dictates its reactivity and stability profile. Understanding these characteristics is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of final products.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 37777-71-2[2]
-
Molecular Formula: C₈H₆ClNO₄[2]
-
Molecular Weight: 215.59 g/mol [2]
II. Troubleshooting Guide: Experimental Observations & Solutions
This section addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.
Scenario 1: Inconsistent Reaction Yields and Unexpected Byproducts
-
Observation: You are using this compound in a reaction and observe lower than expected yields of your target molecule, along with the appearance of several unknown peaks in your LC-MS or GC-MS analysis.
-
Potential Cause: This issue often points to the degradation of the starting material either during storage or under the reaction conditions. The nitro and chloro groups on the aromatic ring make the compound susceptible to certain degradation pathways.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before use, confirm the purity of your this compound stock using a suitable analytical method like HPLC or NMR.
-
Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place.[1] Exposure to light and moisture can initiate degradation.
-
Reaction Condition Compatibility:
-
pH: Avoid strongly basic conditions, which can lead to hydrolysis or other nucleophilic substitution reactions.
-
Temperature: High temperatures can induce thermal decomposition. If your reaction requires heat, consider running it at the lowest effective temperature and for the shortest possible time.
-
Light: Protect your reaction from light, especially if you are observing colored byproducts, which can be indicative of photolytic degradation.
-
-
Scenario 2: Discoloration of Solid Compound or Solutions
-
Observation: Your solid this compound, which should be a pale-yellow crystalline powder, has developed a darker yellow or brownish hue. Similarly, solutions of the compound appear more intensely colored than expected.
-
Potential Cause: Discoloration is a common indicator of degradation, often due to photolytic or thermal stress leading to the formation of colored byproducts. Nitrophenyl compounds, in particular, are known to be light-sensitive.
-
Troubleshooting Steps:
-
Storage: Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil to protect it from light. Store in a desiccator at room temperature or refrigerated, as per the supplier's recommendation.
-
Solution Preparation: Prepare solutions fresh before use. If solutions need to be stored, even for a short period, they should be protected from light and kept at a low temperature.
-
Purity Check: A discolored sample should be re-analyzed for purity before use, as the presence of degradation products can interfere with your reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by several factors:
-
Light: The nitroaromatic system is susceptible to photodegradation.
-
pH: Extreme pH conditions, particularly strong bases, can promote hydrolysis and other reactions.
-
Oxidizing and Reducing Agents: The nitro group can be reduced, and the molecule as a whole can be susceptible to oxidation, especially under harsh conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the degradation of structurally similar compounds like 2-chloro-4-nitrobenzoic acid and 2-chloro-4-nitrophenol, several degradation pathways can be postulated.[4][5] These include:
-
Hydrolytic Dechlorination: Replacement of the chlorine atom with a hydroxyl group.
-
Reductive Denitration: Reduction of the nitro group to an amino group, which can be followed by further reactions.
-
Oxidative Decarboxylation: Loss of the carboxylic acid group as carbon dioxide.
-
Ring Cleavage: Under more aggressive conditions, such as microbial degradation or strong oxidation, the aromatic ring can be opened.[4]
Below is a diagram illustrating a potential microbial degradation pathway, based on analogous compounds.
Caption: Postulated microbial degradation pathway.
Q3: How can I monitor the stability of this compound in my formulation or reaction mixture?
A3: A well-designed stability study is crucial. The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic nature of the compound makes it strongly UV-active.
-
Method: Develop a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.
-
Parameters to Monitor:
-
Decrease in the peak area of this compound.
-
Appearance and increase in the peak areas of new, unidentified peaks (degradation products).
-
-
Forced Degradation Studies: To develop a stability-indicating method, it is advisable to perform forced degradation studies under various stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.
IV. Experimental Protocol: Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound. It should be adapted based on specific experimental needs.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before injection into the HPLC, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
Data Presentation:
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 95.2 | 2.5 | 1.8 | |
| 24 | 88.7 | 5.9 | 4.1 | |
| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |
| 8 | 85.1 | 10.3 | 3.2 | |
| 24 | 70.4 | 18.9 | 7.5 | |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 8 | 98.1 | 1.1 | 0.5 | |
| 24 | 95.8 | 2.8 | 1.0 |
Workflow Diagram:
Caption: Workflow for stability assessment.
V. References
-
Guidechem. This compound 37777-71-2 wiki. Available at: --INVALID-LINK--
-
National Institutes of Health (NIH). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Available at: --INVALID-LINK--
-
MySkinRecipes. This compound. Available at: --INVALID-LINK--
-
PubMed. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Available at: --INVALID-LINK--
-
Indian Academy of Sciences. Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. Available at: --INVALID-LINK--
-
PubMed. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Available at: --INVALID-LINK--
-
Indian Academy of Sciences. Thermal decomposition of some nitroanilinoacetic acids. Available at: --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid
<2_2_0_0>
Welcome to the technical support center for the synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a crucial intermediate in the synthesis of various pharmaceuticals, including Diclofenac, mastering the preparation of this compound is essential.[1][2] This document offers practical, field-proven insights to help you navigate the challenges of this synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method is the direct nitration of 4-chlorophenylacetic acid. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[4]
Q2: Why is temperature control so critical during the nitration process?
A2: Temperature control is paramount for several reasons. Firstly, nitration is a highly exothermic reaction. Without efficient cooling, the reaction temperature can rise uncontrollably, leading to a dangerous runaway reaction.[5] Secondly, higher temperatures can promote the formation of unwanted byproducts, such as dinitro or polynitro compounds, and increase the risk of oxidation, which can significantly reduce the yield and purity of the desired product.[6] Maintaining a low and stable temperature, typically between -5°C and 0°C, is crucial for both safety and selectivity.[6]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary safety hazards stem from the use of concentrated and fuming acids. These reagents are highly corrosive and can cause severe burns upon contact. The reaction is also highly exothermic, posing a risk of a runaway reaction if not properly controlled.[5] Additionally, the evolution of toxic nitrogen oxide (NO₂) fumes can occur, especially if the reaction temperature is too high.[6] It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An ice bath should always be on standby for emergency cooling.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-chlorophenylacetic acid) on a TLC plate, you can visually track the consumption of the reactant and the formation of the product. Quenching the reaction upon the complete disappearance of the starting material can help prevent the formation of over-nitrated byproducts.[6]
Q5: What is the role of sulfuric acid in the nitrating mixture?
A5: Sulfuric acid serves as a catalyst in the nitration reaction. It protonates nitric acid, facilitating the formation of the nitronium ion (NO₂⁺), which is a potent electrophile.[3] This significantly increases the rate of the electrophilic aromatic substitution on the phenyl ring of 4-chlorophenylacetic acid. The concentration of sulfuric acid can also influence the isomer distribution of the final product.[6]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions & Preventative Measures |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Ineffective Nitrating Agent: Degradation of nitric acid. 3. Poor Phase Mixing: Inadequate agitation in a heterogeneous reaction mixture. 4. Product Loss During Work-up: Product remaining dissolved in the aqueous phase during extraction. | 1. Optimize Reaction Conditions: Extend the reaction time or slightly increase the temperature, while carefully monitoring for any exotherm.[5] 2. Use Fresh Reagents: Ensure the use of fresh, high-quality nitric and sulfuric acids. 3. Improve Agitation: Use vigorous and consistent stirring to maximize the interfacial area for reaction.[5] 4. Optimize Extraction: Ensure the aqueous layer is sufficiently acidified before extraction to protonate the carboxylic acid, making it more soluble in the organic solvent. Perform multiple extractions with a suitable organic solvent. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Incorrect Reaction Temperature: Higher temperatures can lead to the formation of other isomers. 2. Inappropriate Nitrating Agent or Ratio: The concentration and ratio of nitric acid to sulfuric acid can influence isomer distribution.[6] | 1. Maintain Low Temperature: Strictly control the reaction temperature, keeping it within the optimal range (e.g., -5°C to 0°C).[6] 2. Optimize Nitrating Mixture: Carefully control the molar ratio of nitric acid to the substrate, often aiming for a ratio close to 1:1 to minimize dinitration.[6] Experiment with different concentrations of sulfuric acid to improve selectivity. |
| Product Fails to Precipitate After Quenching | 1. Product is Soluble in the Quenching Medium: The product may have some solubility in the acidic aqueous solution. 2. Insufficient Product Formation: The concentration of the product may be too low to precipitate. | 1. Neutralize and Extract: Neutralize the quenched reaction mixture and perform an extraction with a suitable organic solvent like ether or ethyl acetate.[7][8] 2. Concentrate the Solution: If extraction is not feasible, consider carefully concentrating the aqueous solution to induce precipitation, though this may be less practical on a large scale. |
| Dark Brown or Black Reaction Mixture | 1. Oxidation of Starting Material or Product: This can occur at elevated temperatures or with an excess of the nitrating agent. 2. Formation of Nitrogen Oxides (NO₂): Brown fumes are indicative of NO₂ gas, which can form at higher temperatures.[6] | 1. Strict Temperature Control: Maintain the reaction at a low temperature to minimize oxidative side reactions.[6] 2. Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to prevent localized temperature spikes.[6] 3. Consider Milder Nitrating Agents: For sensitive substrates, alternative, milder nitrating agents could be explored.[6] |
| Runaway Reaction (Rapid, Uncontrolled Temperature Increase) | 1. Inadequate Cooling: The cooling bath may not be sufficient to dissipate the heat generated. 2. Too Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can overwhelm the cooling system. 3. Poor Agitation: Localized "hot spots" can form due to inefficient stirring.[5] | 1. Immediate Action: Immediately stop the addition of the nitrating agent.[5] Increase the efficiency of the cooling system if possible.[5] 2. Emergency Quenching (Last Resort): Cautiously add the reaction mixture to a large volume of cold water or ice. Caution: This is hazardous as the dilution of sulfuric acid is highly exothermic.[5] 3. Preventative Measures: Ensure a robust cooling system (e.g., ice-salt bath), slow, controlled addition of the nitrating agent, and vigorous, consistent agitation throughout the reaction.[5] |
III. Detailed Experimental Protocol
This protocol outlines a standard laboratory-scale synthesis of this compound.
Materials:
-
4-chlorophenylacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 12 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid while cooling in an ice bath.[5] Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 10 g of 4-chlorophenylacetic acid in 30 mL of concentrated sulfuric acid. Cool the flask to -5°C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-chlorophenylacetic acid. Critically, monitor the internal temperature and maintain it between -5°C and 0°C.[6] The addition should take approximately 1-2 hours. A rapid temperature increase indicates the reaction is proceeding too quickly, and the addition rate must be slowed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice (approximately 200 g) with vigorous stirring.[5]
-
Product Isolation: The crude product should precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as an ether/hexane mixture or hot water, to obtain the purified this compound.[9]
-
Drying: Dry the purified product in a vacuum oven at a low temperature.
IV. Visual Workflow and Data
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem. 5
-
BenchChem Technical Support Team. (2025). Troubleshooting byproduct formation in nitration of m-cresol. Benchchem. 6
-
ChemicalBook. (2025). This compound | 37777-71-2. ChemicalBook. 9
-
AL-MUSTAQBAL JOURNAL OF PHARM. & MED. SCIENCES. (2024). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. 2
-
Reddit. (2023). Di-nitration troubleshooting. Reddit. 7
-
Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents. 8
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 4
-
GeeksforGeeks. (2025). Nitration. 3
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. 1
References
- 1. This compound [myskinrecipes.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 9. This compound | 37777-71-2 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Phenylacetic Acid Derivatives in Synthesis: Spotlight on 2-(4-chloro-2-nitrophenyl)acetic acid
Phenylacetic acid and its derivatives are foundational scaffolds in organic synthesis, serving as indispensable building blocks for a multitude of pharmacologically active molecules.[1][2] Their structural versatility allows for the introduction of various functional groups, profoundly influencing the biological properties and synthetic accessibility of the resulting compounds. Among these, 2-(4-chloro-2-nitrophenyl)acetic acid stands out as a critical intermediate, particularly in the synthesis of widely used pharmaceuticals.
This guide provides an in-depth comparison of this compound with other key phenylacetic acid derivatives. We will explore the causality behind experimental choices, compare synthetic methodologies, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound
This compound is a highly functionalized molecule whose synthetic utility is largely dictated by the electronic properties of its substituents. The presence of a nitro group ortho to the acetic acid moiety and a chloro group in the para position creates a unique reactive profile.
-
Electron-Withdrawing Effects: The potent electron-withdrawing nature of the nitro group acidifies the benzylic protons, facilitating enolate formation. More importantly, it activates the phenyl ring for nucleophilic aromatic substitution (SNAr), a key mechanism in its most prominent application.
-
Steric and Directing Effects: The ortho-nitro group also exerts steric influence, which can be strategically leveraged in certain reactions.
The primary and most well-documented application of this compound is as a key precursor in the industrial synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4][5] Its structure is perfectly primed for the key bond-forming reactions required to construct the final drug molecule.
Comparative Analysis of Synthetic Routes and Derivatives
The choice of a phenylacetic acid derivative is a critical decision in a synthetic campaign, dictated by the target molecule's structure and the desired reaction pathway. Let's compare this compound with other common derivatives.
Synthetic Methodologies Overview
Several general strategies exist for the synthesis of phenylacetic acid derivatives, each with its own merits and drawbacks.
| Synthetic Route | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |
| Hydrolysis of Benzyl Cyanides | Substituted Benzyl Cyanide | H₂SO₄, H₂O or NaOH, H₂O | Robust, high-yielding, well-established.[6] | Requires handling of toxic cyanides. |
| Palladium-Catalyzed Carbonylation | Substituted Benzyl Halide | CO gas, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), base. | High efficiency, mild conditions.[7][8] | Requires specialized high-pressure equipment for CO. |
| Willgerodt-Kindler Reaction | Substituted Acetophenone | Sulfur, Morpholine | Versatile, uses readily available starting materials.[9] | Often requires high temperatures and can have complex workups. |
| Grignard Carboxylation | Substituted Benzyl Halide | Mg, CO₂ | Classic, direct method.[9] | Grignard reagent stability can be an issue with certain functional groups. |
Derivative Comparison
| Derivative | Key Features & Synthetic Utility | Common Applications |
| This compound | Activated for SNAr reactions. The nitro group is a precursor to an amine. | Key intermediate for Diclofenac synthesis.[10] |
| Phenylacetic Acid | The parent compound. Serves as a basic scaffold.[2] | Used in fragrances, as a plant auxin, and a precursor for various drugs like phenacemide and penicillin G.[2] |
| (2-Nitrophenyl)acetic acid | The nitro group activates the ring and can be reduced to an amine for cyclization reactions.[11] | Precursor for forming heterocyclic compounds like quindolines, which have potential as enzyme inhibitors.[11] |
| 2,4-Dichlorophenylacetic acid | The two chloro groups deactivate the ring towards electrophilic substitution but provide sites for cross-coupling reactions. | Synthesized via carbonylation of 2,4-dichlorobenzyl chloride; used as a building block for various pharmaceuticals.[7] |
| Fluorinated Phenylacetic Acids | Fluorine incorporation enhances metabolic stability, binding affinity, and lipophilicity.[9] | Widely used in medicinal chemistry to create drug candidates with improved pharmacokinetic profiles.[9] |
The workflow below illustrates the general synthetic pathways to access these valuable building blocks.
Caption: General synthetic routes to phenylacetic acid derivatives.
Experimental Protocol: Synthesis of Diclofenac from this compound
The conversion of this compound to Diclofenac is a multi-step process that perfectly illustrates the strategic utility of this precursor. The process involves reduction of the nitro group, followed by a Smiles rearrangement or a related condensation reaction, and subsequent cyclization. A more modern approach involves a cascade reaction.[12]
Below is a conceptual workflow representing a common synthetic route. The key transformation is the coupling of the phenylacetic acid derivative with 2,6-dichloroaniline, which ultimately forms the diarylamine core of Diclofenac.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound [myskinrecipes.com]
- 11. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 12. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
A Comparative Guide to the Biological Activity of 2-(4-chloro-2-nitrophenyl)acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the modification of core scaffolds to enhance biological activity is a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2-(4-chloro-2-nitrophenyl)acetic acid. While the parent compound serves as a versatile synthetic intermediate, its intrinsic biological activity is not extensively documented in publicly available literature. However, its derivatives have emerged as potent agents with a spectrum of activities, most notably in the realms of anticancer, antimicrobial, and anti-inflammatory research.
This guide will dissect the structure-activity relationships of these derivatives, presenting a comparative analysis of their performance against established alternatives, supported by experimental data. We will delve into the causality behind experimental designs and provide detailed protocols for the key assays discussed, ensuring a transparent and reproducible framework for evaluation.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of this compound have demonstrated significant potential as anticancer agents. The primary focus of research has been on the synthesis of heterocyclic derivatives, particularly those incorporating a thiazolidinone moiety. These modifications have yielded compounds with potent cytotoxic effects against a range of human cancer cell lines.
Comparative Analysis of Anticancer Potency
The National Cancer Institute's (NCI) 60-cell line screen is a cornerstone for the in vitro evaluation of potential anticancer agents. Several derivatives of this compound have been subjected to this rigorous screening, providing a rich dataset for comparative analysis. The key metrics from this screen are the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Below is a comparison of the anticancer activity of selected 4-thiazolidinone derivatives of this compound against various cancer cell lines, with the well-established chemotherapeutic agent Doxorubicin included for reference.
| Compound/Drug | Cancer Cell Line | Tissue of Origin | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| Derivative 2f | - | - | 2.80 (mean) | 32.3 (mean) | 80.8 (mean) | [1] |
| Derivative 2h | MOLT-4 | Leukemia | < 0.01 | - | - | [1] |
| SR | Leukemia | < 0.01 | - | - | [1] | |
| SW-620 | Colon | 0.02 | - | - | [1] | |
| SF-539 | CNS | < 0.01 | - | - | [1] | |
| SK-MEL-5 | Melanoma | < 0.01 | - | - | [1] | |
| - | - | 1.57 (mean) | 13.3 (mean) | 65.0 (mean) | [1] | |
| Doxorubicin | - | - | 0.097 (mean) | 2.1 (mean) | - | [2] |
| MCF-7 | Breast | 2.50 | - | - | [3] | |
| HepG2 | Liver | 12.18 | - | - | [3] | |
| HeLa | Cervical | 2.92 | - | - | [3] |
Expert Insights: The data clearly indicates that specific structural modifications to the this compound backbone can lead to highly potent anticancer agents. Derivative 2h , for instance, exhibits exceptional activity against leukemia, colon cancer, CNS cancer, and melanoma cell lines, with GI50 values in the nanomolar range, surpassing the mean potency of Doxorubicin in the NCI-60 screen. The derivatization into a 4-thiazolidinone appears to be a critical factor in conferring this cytotoxicity. The mechanism of action for these derivatives is an active area of investigation, with potential targets including key signaling pathways involved in cell proliferation and survival.
Antimicrobial Potential: An Emerging Area of Interest
While the primary focus has been on anticancer applications, the structural motifs present in this compound and its derivatives suggest a potential for antimicrobial activity. The presence of a nitro group and a halogenated phenyl ring are features found in various antimicrobial compounds. Although direct studies on a broad range of derivatives are limited, related research on chloro-N-phenylacetamide derivatives provides a basis for comparison.
Comparative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro efficacy of an antimicrobial agent. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
The following table presents the MIC values for a related chloro-acetamide derivative and standard antimicrobial agents against common bacterial and fungal pathogens.
| Compound/Drug | Microorganism | Type | MIC (µg/mL) | Reference |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Gram-negative Bacteria | 512 | [4] |
| Ciprofloxacin | Escherichia coli | Gram-negative Bacteria | ≤1 (Susceptible) | [5] |
| Staphylococcus aureus | Gram-positive Bacteria | ≤1 (Susceptible) | [6] | |
| Fluconazole | Candida albicans | Fungus | ≤8 (Susceptible) | [7] |
Expert Insights: The available data on a structurally related chloro-acetamide suggests that while some antimicrobial activity exists, it is not as potent as established antibiotics like ciprofloxacin. A MIC of 512 µg/mL against Klebsiella pneumoniae indicates a relatively low level of activity. However, this does not preclude the possibility that other derivatives of this compound, such as esters or different heterocyclic variants, could exhibit more potent antimicrobial effects. Further research is warranted to explore the structure-activity relationship for antimicrobial activity within this class of compounds. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes, which are common modes of action for nitroaromatic compounds.
Anti-inflammatory Properties: A Plausible but Underexplored Activity
Phenylacetic acid derivatives are known to possess anti-inflammatory properties. For instance, diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a phenylacetic acid derivative. The structural similarity of this compound to this class of drugs suggests that its derivatives could also exhibit anti-inflammatory effects.
Comparative Analysis of Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. The efficacy is typically measured as the dose required to produce a 50% reduction in edema (ED50).
| Compound/Drug | Assay | ED50 (mg/kg) | Reference |
| Indomethacin | Carrageenan-induced paw edema in rats | 10 | [8] |
| Carrageenan-induced paw edema in rats | 8.41 (for Ellagic Acid) | [9] |
Expert Insights: The potent anti-inflammatory activity of established phenylacetic acid derivatives like diclofenac and the benchmark data for indomethacin highlight the potential of this scaffold. The anti-inflammatory mechanism of NSAIDs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. It is plausible that derivatives of this compound could act through a similar mechanism. Future research should focus on synthesizing ester and amide derivatives and evaluating their efficacy in the carrageenan-induced paw edema model to explore this promising therapeutic avenue.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the key biological assays.
Protocol 1: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 value from the dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to assess the in vivo acute anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize Wistar rats for at least one week before the experiment. Divide the animals into groups (control, standard, and test compound groups).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound and the standard drug (e.g., Indomethacin) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema for each group at each time point and determine the ED50 of the test compound.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The research to date has compellingly demonstrated their potential as potent anticancer agents, with some derivatives exhibiting activity that rivals or exceeds that of established chemotherapeutics in vitro.
While the antimicrobial and anti-inflammatory activities of this specific class of derivatives are less explored, the structural characteristics and the known activities of related phenylacetic acid compounds provide a strong rationale for further investigation. The synthesis and screening of a broader library of derivatives, including amides and esters, against a diverse panel of microbial pathogens and in robust models of inflammation are critical next steps.
This guide serves as a comprehensive resource for researchers in the field, providing a comparative analysis of the current state of knowledge and detailed, validated protocols to facilitate future research. The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of synthesis routes for "2-(4-chloro-2-nitrophenyl)acetic acid"
Abstract
2-(4-chloro-2-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency, scalability, and cost-effectiveness of its production are critical for drug development and manufacturing. This guide provides a comprehensive comparative analysis of three distinct synthetic routes to this compound: direct oxidation of 4-chloro-2-nitrotoluene, hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile, and the malonic ester synthesis. Each route is evaluated based on reaction mechanism, experimental protocol, yield, and a critical assessment of its advantages and disadvantages for laboratory and industrial applications.
Introduction
The synthesis of substituted phenylacetic acids is a cornerstone of medicinal chemistry. The title compound, this compound, possesses a unique substitution pattern that makes it a valuable precursor for a range of biologically active molecules. The selection of an appropriate synthetic strategy is paramount and depends on factors such as starting material availability, desired scale, and process safety. This guide aims to provide researchers, scientists, and drug development professionals with the necessary data and insights to make an informed decision when selecting a synthesis route for this important intermediate.
Route 1: Oxidation of 4-chloro-2-nitrotoluene
This approach represents the most direct method, involving the oxidation of the methyl group of the readily available starting material, 4-chloro-2-nitrotoluene.
Reaction Pathway & Mechanism
The oxidation of an alkylbenzene to a carboxylic acid is a classic transformation, often employing strong oxidizing agents like potassium permanganate (KMnO₄). The reaction is thought to proceed through a free-radical mechanism at the benzylic position, which is activated by the aromatic ring. The presence of a hydrogen atom on the benzylic carbon is crucial for the reaction to initiate.[1]
dot graph "Oxidation_of_4_chloro_2_nitrotoluene" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="4-chloro-2-nitrotoluene"]; Intermediate [label="Manganese Ester Intermediate", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#34A853"];
Start -> Intermediate [label="KMnO₄, OH⁻, H₂O, Δ"]; Intermediate -> Product [label="H₃O⁺"]; } dot
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloro-2-nitrotoluene (1 equivalent).
-
Reagent Addition: Add a solution of potassium permanganate (approximately 2-3 equivalents) in water. The reaction is typically performed under basic conditions by adding a small amount of sodium hydroxide to prevent the formation of acidic byproducts that could interfere with the oxidation.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The crude product can be collected by filtration and purified by recrystallization.
Performance & Comparison
| Parameter | Evaluation |
| Starting Material | 4-chloro-2-nitrotoluene (readily available) |
| Key Reagents | Potassium permanganate, NaOH, HCl |
| Typical Yield | 50-70% |
| Scalability | Moderate; large amounts of MnO₂ waste can be problematic. |
| Safety Concerns | Exothermic reaction, use of strong oxidizing agent. |
Expert Insights & Trustworthiness
While direct, this route often suffers from moderate yields. The strong oxidizing conditions can lead to side reactions, including degradation of the aromatic ring, especially with the presence of the electron-withdrawing nitro group.[2] The large volume of manganese dioxide waste generated can also pose challenges for large-scale synthesis and environmental disposal. However, for small-scale laboratory preparations where the starting material is readily available, this method can be a viable option.
Route 2: Hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile
This two-step approach involves the synthesis of the corresponding nitrile followed by its hydrolysis to the carboxylic acid. This is a widely used and generally high-yielding method for the preparation of phenylacetic acids.[3]
Reaction Pathway & Mechanism
Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile
A common method for the synthesis of this nitrile is the reaction of 2,5-dichloronitrobenzene with a cyanide source.
Step 2: Hydrolysis of the Nitrile
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[4][5][6] Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[6] The reaction proceeds through an amide intermediate.[4]
dot graph "Nitrile_Hydrolysis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="2-(4-chloro-2-nitrophenyl)acetonitrile"]; Amide [label="Amide Intermediate", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#34A853"];
Start -> Amide [label="H₃O⁺, Δ"]; Amide -> Product [label="H₃O⁺, Δ"]; } dot
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from the well-established procedure for the hydrolysis of p-nitrobenzyl cyanide.[7]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a stirrer, place 2-(4-chloro-2-nitrophenyl)acetonitrile (1 equivalent).
-
Reagent Addition: Carefully add a mixture of concentrated sulfuric acid and water.
-
Reaction Execution: Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete.
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
Performance & Comparison
| Parameter | Evaluation |
| Starting Material | 2-(4-chloro-2-nitrophenyl)acetonitrile |
| Key Reagents | Sulfuric acid |
| Typical Yield | 80-95% (for the hydrolysis step)[7] |
| Scalability | Good; the reaction is generally high-yielding and scalable. |
| Safety Concerns | Use of concentrated sulfuric acid, exothermic reaction upon dilution. |
Expert Insights & Trustworthiness
The nitrile hydrolysis route is often the preferred method due to its high yields and reliability. While it involves an additional step to prepare the nitrile precursor, the overall efficiency often surpasses the direct oxidation method. The acid-catalyzed hydrolysis is a robust and well-documented procedure. For industrial applications, the handling of large quantities of strong acid and the management of acidic waste are important considerations. Biocatalytic hydrolysis of nitriles is also an emerging green alternative, offering mild reaction conditions and high selectivity.[8][9]
Route 3: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing substituted acetic acids.[10][11][12] This route involves the alkylation of diethyl malonate with a suitable 4-chloro-2-nitrophenyl halide, followed by hydrolysis and decarboxylation.
Reaction Pathway & Mechanism
The synthesis begins with the deprotonation of diethyl malonate using a base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SNAr or SN2, depending on the substrate) with a 1-halo-4-chloro-2-nitrobenzene. The resulting substituted malonic ester is then hydrolyzed to the dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.
dot graph "Malonic_Ester_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="1-halo-4-chloro-2-nitrobenzene + Diethyl malonate"]; Alkylated_Ester [label="Substituted Malonic Ester", fillcolor="#FBBC05"]; Dicarboxylic_Acid [label="Dicarboxylic Acid Intermediate", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#34A853"];
Start -> Alkylated_Ester [label="1. NaOEt, EtOH\n2. Alkylation"]; Alkylated_Ester -> Dicarboxylic_Acid [label="H₃O⁺, Δ (Hydrolysis)"]; Dicarboxylic_Acid -> Product [label="Δ (-CO₂) (Decarboxylation)"]; } dot
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. Add diethyl malonate dropwise to the cooled solution.
-
Alkylation: To the resulting enolate solution, add 1-bromo-4-chloro-2-nitrobenzene (or a similar activated halide). Heat the mixture to reflux for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with a strong acid (e.g., H₂SO₄) and heated to reflux to hydrolyze the esters and effect decarboxylation.
-
Work-up and Isolation: The product is isolated by extraction into an organic solvent, followed by removal of the solvent and purification of the resulting carboxylic acid, typically by recrystallization.
Performance & Comparison
| Parameter | Evaluation |
| Starting Material | 1-halo-4-chloro-2-nitrobenzene, Diethyl malonate |
| Key Reagents | Sodium ethoxide, strong acid |
| Typical Yield | 60-80% |
| Scalability | Good; however, the use of sodium metal can be a concern for large-scale operations. |
| Safety Concerns | Use of metallic sodium (flammable), handling of strong base and acid. |
Expert Insights & Trustworthiness
The malonic ester synthesis offers a reliable and versatile route with generally good yields. A key consideration is the choice of the starting halide. An activated aryl halide (e.g., with the halogen ortho or para to the nitro group) is necessary for the nucleophilic aromatic substitution to proceed efficiently. A potential drawback is the possibility of dialkylation, where the product of the first alkylation reacts again with the enolate. This can often be minimized by using an excess of the malonic ester.[13] The multi-step nature of this synthesis might be a disadvantage compared to the more direct routes, but its predictability and versatility make it a valuable tool in the synthetic chemist's arsenal.
Comparative Summary and Conclusion
| Synthesis Route | Starting Material Availability | Overall Yield | Scalability | Key Advantages | Key Disadvantages |
| Oxidation of Toluene | Excellent | Moderate (50-70%) | Moderate | Direct, one-step reaction. | Moderate yields, significant waste generation, potential for side reactions. |
| Nitrile Hydrolysis | Good | High (80-95%) | Excellent | High yields, reliable, clean reaction. | Two-step process, use of strong acids. |
| Malonic Ester Synthesis | Good | Good (60-80%) | Good | Versatile, good yields. | Multi-step process, potential for dialkylation, use of hazardous reagents. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. Malonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
The Strategic Value of 2-(4-Chloro-2-nitrophenyl)acetic Acid in Modern Pharmaceutical Synthesis: A Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of 2-(4-chloro-2-nitrophenyl)acetic acid (CAS 37777-71-2), a validated pharmaceutical intermediate, against alternative synthetic precursors for the production of high-value therapeutics. Through a detailed examination of synthetic pathways, supported by experimental data, we will elucidate the strategic advantages and potential applications of this versatile building block.[1]
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a substituted phenylacetic acid derivative.[2] Its molecular structure, featuring a carboxylic acid function, a nitro group, and a chlorine atom on the aromatic ring, offers multiple reactive sites for a variety of organic transformations. This makes it a valuable precursor in the synthesis of complex heterocyclic compounds that form the core of many modern pharmaceuticals.
Physicochemical Properties
| Property | Value |
| CAS Number | 37777-71-2 |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 156-159°C (recrystallized from ether)[3] |
Synthesis and Purification of this compound
A common and industrially scalable method for the synthesis of this compound involves the oxidation of 4-chloro-2-nitrotoluene. This process is typically carried out using strong oxidizing agents in an acidic medium.
Experimental Protocol: Oxidation of 4-Chloro-2-nitrotoluene
-
Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-chloro-2-nitrotoluene, sulfuric acid, and a catalyst (e.g., vanadium pentoxide).
-
Oxidation: Heat the mixture to 160-170°C. Slowly add nitric acid over several hours while maintaining the temperature.
-
Work-up: After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ether, to yield this compound with a purity of ≥97%.[2]
A purification procedure involves treating the crude product with a dilute aqueous hydrogen peroxide solution at a pH of 8-9, followed by acidification to precipitate the purified acid.[3]
Causality in Experimental Choices
The choice of a strong oxidizing agent like nitric acid in the presence of sulfuric acid and a catalyst is crucial for the efficient conversion of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid. The high reaction temperature is necessary to overcome the activation energy of this oxidation. The purification step using hydrogen peroxide helps to remove colored impurities and byproducts, leading to a high-purity final product.
Comparative Analysis in API Synthesis
The strategic importance of this compound is best illustrated by its potential application in the synthesis of widely used drugs and by comparing these synthetic routes with established alternatives.
Case Study 1: Synthesis of Diclofenac
Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.[2] A plausible synthetic route to Diclofenac can be envisioned starting from this compound. This pathway is compared with a common industrial method that utilizes 2,6-dichlorodiphenylamine as a key intermediate.
Proposed Pathway Involving this compound:
This theoretical pathway would involve the reduction of the nitro group to an amine, followed by a Smiles rearrangement and subsequent dehalogenation and N-arylation.
Alternative & Established Industrial Synthesis of Diclofenac:
A prevalent industrial synthesis starts from aniline and 2,6-dichlorophenol. The key intermediate, 2,6-dichlorodiphenylamine, is then acylated and cyclized to produce Diclofenac.[2] More recent advancements include a six-step continuous flow process starting from aniline and chloroacetic acid, which boasts a 63% overall yield and a total residence time of less than 3.5 hours.[1]
Diagram: Comparative Synthetic Workflow for Diclofenac
Caption: Comparative synthetic routes to Diclofenac.
Performance Comparison: Diclofenac Synthesis Routes
| Parameter | Pathway A (Proposed) | Pathway B (Established) | Continuous Flow Synthesis |
| Starting Materials | This compound | Aniline, 2,6-dichlorophenol | Aniline, chloroacetic acid[1] |
| Key Intermediate | 2-amino-4-chlorophenylacetic acid | 2,6-dichlorodiphenylamine | Hydroxyacetyldiphenylamine derivative[1] |
| Reported Overall Yield | Not reported | Can exceed 80%[2] | 63%[1] |
| Purity | - | High purity achievable[2] | High purity |
| Advantages | Potentially fewer steps if Smiles rearrangement is efficient. | Well-established, high-yielding. | High efficiency, atom economy, and sustainability.[1] |
| Disadvantages | Requires validation and optimization. | Involves multiple distinct reaction stages. | Requires specialized equipment. |
Case Study 2: Synthesis of Bendamustine
Bendamustine is a bifunctional alkylating agent used in the treatment of certain cancers.[4] Its synthesis can be approached from various starting materials. A route starting from a precursor structurally similar to our topic intermediate, 2-chloro-5-nitroaniline, provides a strong basis for comparison with other established methods.
Pathway A: Synthesis from 2-Chloro-5-nitroaniline
This route involves the acylation of 2-chloro-5-nitroaniline with glutaric anhydride, followed by substitution with methylamine, and subsequent cyclization and esterification. This pathway has been reported with high yields in the initial steps (95% for the acylation and 91.7% for the substitution).[5]
Pathway B: Synthesis from 2-Fluoro-5-nitroaniline
An alternative synthesis starts with 2-fluoro-5-nitroaniline and proceeds through a series of intermediates to yield Bendamustine. This process has been optimized to achieve an overall yield of 76.2% and a purity of over 99.8%.[6]
Pathway C: Synthesis involving Ethylene Oxide
Older synthetic routes for Bendamustine have utilized ethylene oxide for alkylation.[4] However, due to the hazardous nature of ethylene oxide, this method is less favored for industrial-scale production.[4]
Diagram: Comparative Synthetic Workflow for Bendamustine
Caption: Comparative synthetic routes to Bendamustine.
Performance Comparison: Bendamustine Synthesis Routes
| Parameter | Pathway A (from 2-Chloro-5-nitroaniline) | Pathway B (from 2-Fluoro-5-nitroaniline) | Pathway C (involving Ethylene Oxide) |
| Starting Material | 2-Chloro-5-nitroaniline[5] | 2-Fluoro-5-nitroaniline[6] | Various, with a key alkylation step |
| Key Features | High yields in early steps.[5] | High overall yield and purity.[6] | Utilizes hazardous ethylene oxide.[4] |
| Reported Overall Yield | Not fully reported, but initial steps are high-yielding.[5] | 76.2%[6] | Can be lower and less efficient. |
| Reported Purity | - | >99.8%[6] | Variable |
| Advantages | Potentially cost-effective starting material. | High efficiency and purity, avoids highly hazardous reagents.[6] | Established chemistry. |
| Disadvantages | Overall yield and purity need to be fully evaluated. | May involve more steps or costlier reagents. | Safety concerns with ethylene oxide.[4] |
Conclusion and Future Outlook
This compound and its structural analogs are valuable intermediates in pharmaceutical synthesis. The comparative analysis of synthetic routes for Diclofenac and Bendamustine demonstrates that while established methods are high-yielding, there is continuous innovation in the field to improve efficiency, safety, and sustainability.
The choice of a particular synthetic pathway and its starting materials depends on a multitude of factors, including cost, scalability, safety, and regulatory considerations. As a readily available and versatile building block, this compound presents a compelling option for the development of novel and efficient synthetic strategies for a range of APIs. Further research into its application in streamlined, high-yield synthetic processes is warranted and holds the potential for significant advancements in pharmaceutical manufacturing.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 37777-71-2 [chemicalbook.com]
- 4. Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol. | Semantic Scholar [semanticscholar.org]
- 5. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to Catalytic Methodologies for the Synthesis of 2-(4-Chloro-2-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid is a critical step in the development of various active pharmaceutical ingredients (APIs). The efficiency, scalability, and environmental impact of this synthesis are paramount. This guide will explore and compare two distinct catalytic pathways: the Willgerodt-Kindler reaction, potentially enhanced by phase-transfer catalysis, and the palladium-catalyzed carbonylation of a benzyl halide. Each method presents a unique set of advantages and challenges, which will be detailed with supporting experimental insights.
Catalytic Approach 1: The Willgerodt-Kindler Reaction with Phase-Transfer Catalysis
The Willgerodt-Kindler reaction is a classical method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid amides or thioamides, which can then be hydrolyzed to the carboxylic acid. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The introduction of a phase-transfer catalyst (PTC) can significantly accelerate this process and improve yields, particularly in a two-phase system for the subsequent hydrolysis of the thioamide intermediate.
Scientific Rationale and Catalytic Mechanism
The reaction proceeds through the formation of an enamine from the starting acetophenone and morpholine. This enamine then reacts with elemental sulfur. The key rearrangement step involves the migration of the carbonyl group to the terminal carbon of the alkyl chain, followed by oxidation to form a thioamide. The thioamide is then hydrolyzed to the desired carboxylic acid.
A phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase during the hydrolysis of the thiomorpholide intermediate. This enhances the rate of hydrolysis, leading to shorter reaction times and potentially higher yields.[1]
Experimental Protocol: PTC-Catalyzed Willgerodt-Kindler Reaction
This protocol is adapted from a general procedure for the synthesis of phenylacetic acids from acetophenones and would require optimization for the specific substrate, 2-acetyl-5-chloronitrobenzene.[1]
Step 1: Synthesis of the Thiomorpholide
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-chloronitrobenzene (1 equiv.), sulfur (2 equiv.), and morpholine (3 equiv.).
-
Heat the mixture to reflux (120-130 °C) with constant stirring for approximately 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
Step 2: PTC-Catalyzed Hydrolysis
-
To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide.
-
Add triethylbenzylammonium chloride (TEBA) (0.05 equiv.) as the phase-transfer catalyst.
-
Heat the mixture to 100 °C and stir vigorously for 5-8 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2.
-
The crude this compound will precipitate.
-
Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Performance Data (Anticipated)
| Parameter | Value | Reference |
| Catalyst | Triethylbenzylammonium Chloride (TEBA) | [1] |
| Substrate | Substituted Acetophenones | [1] |
| Yield | Good to Excellent (for activated substrates) | [1] |
| Reaction Time | 5-8 hours for hydrolysis | [1] |
| Temperature | 100 °C for hydrolysis | [1] |
Note: A significant challenge for this route is the presence of the strongly electron-withdrawing nitro group on the aromatic ring of the starting material, 2-acetyl-5-chloronitrobenzene. Studies have shown that acetophenones with such deactivating groups may fail to give the desired product under typical Willgerodt-Kindler conditions.[2] Therefore, substantial optimization of reaction conditions would be necessary.
Workflow Diagram: PTC-Catalyzed Willgerodt-Kindler Reaction
Caption: Workflow for the synthesis of this compound via a PTC-catalyzed Willgerodt-Kindler reaction.
Catalytic Approach 2: Palladium-Catalyzed Carbonylation
A more contemporary and often more reliable method for the synthesis of phenylacetic acids is the palladium-catalyzed carbonylation of benzyl halides. This reaction involves the coupling of a benzyl halide with carbon monoxide in the presence of a palladium catalyst and a nucleophile (in this case, water for the synthesis of the carboxylic acid).
Scientific Rationale and Catalytic Mechanism
The catalytic cycle is believed to involve the oxidative addition of the benzyl halide to a low-valent palladium(0) species, forming a palladium(II) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond. The resulting acyl-palladium complex then undergoes nucleophilic attack by water, leading to the formation of the carboxylic acid and regeneration of the palladium(0) catalyst. The choice of ligands on the palladium catalyst is crucial for its activity and stability.
Experimental Protocol: Palladium-Catalyzed Carbonylation
This protocol is a general representation and would require optimization for the specific substrate, 4-chloro-1-(chloromethyl)-2-nitrobenzene.
Step 1: Synthesis of Starting Material (4-chloro-1-(chloromethyl)-2-nitrobenzene)
The starting benzyl chloride can be synthesized from 4-chloro-2-nitrotoluene via free-radical chlorination.
Step 2: Palladium-Catalyzed Carbonylation
-
In a pressure reactor, combine 4-chloro-1-(chloromethyl)-2-nitrobenzene (1 equiv.), a palladium catalyst such as palladium acetate (Pd(OAc)2) (1-5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine) in a solvent like toluene or DMF.
-
Add a base, such as a tertiary amine (e.g., triethylamine), and water (as the nucleophile).
-
Pressurize the reactor with carbon monoxide (CO) to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction under pressure for several hours until completion, monitoring the uptake of CO.
-
After cooling and venting the reactor, partition the reaction mixture between an organic solvent and an aqueous base.
-
Separate the aqueous layer and acidify with a mineral acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Performance Data (Anticipated)
| Parameter | Value |
| Catalyst | Palladium complex (e.g., Pd(OAc)2 with a phosphine ligand) |
| Substrate | Benzyl Halides |
| Yield | Generally good to high |
| Reaction Time | Typically a few hours to 24 hours |
| Temperature | 80-120 °C |
| Pressure | 10-50 atm of CO |
Workflow Diagram: Palladium-Catalyzed Carbonylation
Caption: Workflow for the synthesis of this compound via palladium-catalyzed carbonylation.
Comparative Analysis
| Feature | Willgerodt-Kindler with PTC | Palladium-Catalyzed Carbonylation |
| Catalyst | Phase-transfer catalyst (e.g., TEBA) | Palladium complex |
| Starting Material | 2-Acetyl-5-chloronitrobenzene | 4-Chloro-1-(chloromethyl)-2-nitrobenzene |
| Key Transformation | Rearrangement and oxidation | Carbon monoxide insertion |
| Reaction Conditions | High temperature, atmospheric pressure | Moderate temperature, high pressure of CO |
| Advantages | - Potentially fewer steps- Avoids the use of toxic CO gas directly in the lab (if starting from a nitrile) | - Generally higher yields and substrate scope- More reliable and well-established for phenylacetic acid synthesis |
| Disadvantages | - May not be effective for substrates with deactivating groups (like nitro)- Can produce sulfur-containing byproducts | - Requires handling of high-pressure carbon monoxide- Palladium catalysts can be expensive |
Conclusion for the Practicing Scientist
The choice between the Willgerodt-Kindler reaction and palladium-catalyzed carbonylation for the synthesis of this compound will depend on several factors, including available equipment, cost considerations, and the desired scale of production.
-
The Willgerodt-Kindler reaction, enhanced with a phase-transfer catalyst , presents a potentially simpler, lower-pressure route. However, its feasibility is questionable for the target molecule due to the deactivating nitro group, and significant process development would be required to overcome this challenge.
-
Palladium-catalyzed carbonylation represents a more robust and predictable approach, likely to provide higher yields and better reliability. The main hurdles are the need for a high-pressure reactor and the cost of the palladium catalyst. For process development and scale-up, this is likely the more viable industrial method.
Researchers should carefully evaluate these trade-offs when selecting a synthetic strategy. For initial lab-scale synthesis where reliability is key, the palladium-catalyzed route is recommended. For those interested in novel process development and potentially more cost-effective routes (if the challenges can be overcome), the Willgerodt-Kindler reaction offers an area for further investigation.
References
A Senior Scientist's Guide to the Synthetic Strategies for Chloro-Nitrophenylacetic Acids: A Comparative Review
Introduction
Chloro-nitrophenylacetic acids are a class of aromatic carboxylic acids that serve as highly versatile intermediates in the synthesis of a wide array of bioactive molecules. The presence of the chloro, nitro, and carboxylic acid functional groups provides multiple reaction sites, making these compounds valuable building blocks in medicinal chemistry and agrochemical development. For instance, 4-chloro-3-nitrophenylacetic acid is a key precursor in the synthesis of certain anti-inflammatory drugs and specialized herbicides.
The efficient synthesis of these molecules is paramount for researchers in both academic and industrial settings. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth, comparative analysis of the three principal strategies for synthesizing chloro-nitrophenylacetic acids, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols. We will critically evaluate each pathway to empower researchers and drug development professionals in making informed decisions for their specific applications.
Core Synthetic Pathways: An Overview
The synthesis of chloro-nitrophenylacetic acids can be broadly categorized into three distinct approaches, each with its own set of advantages and challenges. The selection of a particular route often depends on the availability of starting materials, the desired substitution pattern (regio-isomer), and the scale of the reaction.
Benchmarking "2-(4-chloro-2-nitrophenyl)acetic acid" against commercial reagents
Comparative Benchmarking Guide: Synthesis of 6-Chlorooxindole
A Head-to-Head Analysis of 2-(4-chloro-2-nitrophenyl)acetic acid versus Palladium-Catalyzed C-H Activation
As a Senior Application Scientist, my focus is on bridging the gap between foundational reagents and high-value synthetic outcomes. The oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drug candidates. Consequently, the efficiency, scalability, and robustness of its synthesis are of paramount importance to researchers in drug development.
This guide provides a direct, data-driven comparison of two distinct synthetic strategies to produce a key intermediate, 6-chlorooxindole. We will benchmark the traditional reductive cyclization pathway starting from This compound against a modern, palladium-catalyzed intramolecular C-H functionalization approach. Our analysis moves beyond simple yield comparison to address the critical decision-making factors for today's research scientist: operational simplicity, reagent cost, scalability, and functional group tolerance.
The Synthetic Challenge: Accessing the 6-Chlorooxindole Core
The 6-chlorooxindole core is a privileged structure in pharmaceutical development. Its synthesis, therefore, requires a pathway that is not only high-yielding but also reliable and adaptable. We will evaluate two strategically different approaches.
Route A: The Classical Reductive Cyclization Pathway This well-established method utilizes this compound as the starting material. The core transformation is a reductive cyclization, where the ortho-nitro group is reduced to an amine, which spontaneously undergoes intramolecular condensation with the adjacent carboxylic acid side chain to form the oxindole ring. This method's appeal lies in its use of inexpensive bulk reagents.
Route B: The Modern C-H Functionalization Pathway This contemporary approach, pioneered by leaders in organometallic chemistry like Stephen L. Buchwald, employs a palladium catalyst to forge the critical C-C bond.[1] Starting from the readily prepared 2-chloro-N-(4-chlorophenyl)acetamide, an intramolecular Heck-type reaction forms the oxindole ring via direct C-H activation. This route exemplifies the principles of modern synthesis, offering high selectivity under milder conditions.
Visualizing the Synthetic Strategies
A clear visualization of the reaction workflows is essential for understanding the strategic differences between the two approaches.
Caption: Comparative workflows for 6-chlorooxindole synthesis.
Experimental Protocols
Trustworthy data originates from meticulously executed and well-documented protocols. The following sections detail the step-by-step methodologies for each synthetic route.
Protocol A: Reductive Cyclization of this compound
This protocol is adapted from established industrial processes for nitroarene reduction.[2][3][4] The choice of iron in acetic acid is a classic, cost-effective, and scalable method for this transformation. It avoids the use of high-pressure hydrogenation or more toxic heavy metals.
Workflow Diagram:
Caption: Step-by-step workflow for the reductive cyclization protocol.
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add glacial acetic acid (10 volumes relative to the starting material).
-
Add this compound (1.0 eq).
-
Begin vigorous stirring and heat the mixture to 60-70 °C to ensure dissolution.
-
Carefully add activated iron powder (3.0-4.0 eq) portion-wise over 30-45 minutes, monitoring the exothermic reaction to maintain the temperature below 110 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 115-118 °C) and maintain for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
While hot, filter the reaction mixture through a pad of celite to remove excess iron and iron oxide salts. Wash the filter cake with hot acetic acid.
-
Allow the combined filtrate to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at 60-70 °C.
Protocol B: Palladium-Catalyzed Intramolecular C-H Functionalization
This protocol is based on the highly efficient method developed by Hennessy and Buchwald for oxindole synthesis.[1] The key to this reaction is the specific combination of a palladium(II) precatalyst and a sterically hindered phosphine ligand, which facilitates the challenging C(sp²)-H activation step.
Workflow Diagram:
Caption: Step-by-step workflow for the Pd-catalyzed protocol.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 2-(Di-tert-butylphosphino)biphenyl (0.04 eq), and triethylamine (Et₃N, 2.0 eq).
-
Add the substrate, 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq).
-
Add anhydrous toluene (5-10 volumes).
-
Thoroughly degas the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 6-chlorooxindole.
Performance Benchmarking: A Quantitative Comparison
The choice of a synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for each pathway, providing a clear basis for comparison.
| Parameter | Route A: Reductive Cyclization | Route B: Pd-Catalyzed C-H Activation | Analysis & Justification |
| Starting Material | This compound | 2-chloro-N-(4-chlorophenyl)acetamide | Both starting materials are commercially available. Route B's substrate can be easily prepared from 4-chloroaniline and chloroacetyl chloride. |
| Reagent Cost | Low. Iron powder and acetic acid are inexpensive bulk chemicals. | High. Palladium acetate and specialized phosphine ligands are costly precious metal catalysts. | For large-scale synthesis, the cost of the catalyst in Route B can be a significant factor. |
| Reported Yield | Good to Excellent (Typically 75-90% for Fe/AcOH reductions) | Excellent (Reported yields for analogous systems are often >90%)[1] | Both methods are high-yielding on paper. Route A's yield can be sensitive to the efficiency of the hot filtration step. |
| Reaction Conditions | Harsh. Requires refluxing in strong acid at >110 °C. | Mild. Neutral conditions at 100 °C. | Route B is significantly more compatible with sensitive functional groups that would not tolerate hot acidic conditions. |
| Scalability & Workup | Moderate. Hot filtration of fine iron salts can be challenging on a large scale. Aqueous workup is straightforward. | High. Homogeneous reaction is easily scalable. Purification requires chromatography, which can be less desirable for large scale. | While Route A uses cheaper reagents, operational challenges in workup can arise.[5] Route B is cleaner but relies on chromatography. |
| Atom Economy | Good. The main byproduct is water and iron oxides. | Moderate. Stoichiometric amounts of triethylamine hydrochloride are generated as waste. | Route A is arguably more atom-economical from a reagent perspective. |
| Safety & Handling | Moderate. Requires handling of hot, corrosive acetic acid. | High. Requires handling of air-sensitive phosphine ligands and inert atmosphere techniques. Palladium catalysts are toxic. | Route B requires more specialized handling skills due to the nature of the organometallic reagents. |
Senior Scientist's Recommendation
The choice between these two robust synthetic routes is dictated entirely by the strategic goals of the research program.
Choose Route A (Reductive Cyclization with this compound) for:
-
Large-scale, cost-driven campaigns where the final product is a simple, unfunctionalized 6-chlorooxindole.
-
Projects where the downstream chemistry does not involve acid-sensitive functional groups.
-
Laboratories with experience in handling large-scale heterogeneous reactions and filtrations.
Choose Route B (Palladium-Catalyzed C-H Activation) for:
-
Early-stage drug discovery and medicinal chemistry where substrate scope and functional group tolerance are paramount.[1]
-
Synthesizing complex oxindole analogues where milder conditions are necessary to preserve sensitive moieties.
-
Projects where speed and reaction cleanliness are more critical than raw material cost, and chromatographic purification is acceptable.
References
- 1. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 2. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 5. WO2013093928A1 - An improved process for preparing 2-oxindoles of formula i, a key raw material for making pharmaceutical drugs and intermediates thereof - Google Patents [patents.google.com]
"2-(4-chloro-2-nitrophenyl)acetic acid" in the synthesis of known active pharmaceutical ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammatory conditions. Its efficacy is rooted in its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. The industrial production of Diclofenac has evolved over the years, with various synthetic strategies being developed to optimize yield, purity, and cost-effectiveness while minimizing environmental impact. This guide provides a comparative analysis of key synthetic routes to Diclofenac, with a particular focus on a pathway proceeding through a nitrophenylacetic acid intermediate, and contrasts it with a modern, high-yield Ullmann condensation approach. Understanding the nuances of these synthetic methodologies is crucial for chemists and researchers in the pharmaceutical industry to make informed decisions in process development and optimization.
Synthetic Route A: Synthesis via a Nitrophenylacetic Acid Intermediate
This multi-step synthesis, adapted from a patented method, showcases a comprehensive approach starting from the nitration of a phenylacetate derivative. While the specific starting material "2-(4-chloro-2-nitrophenyl)acetic acid" is not directly used, this route exemplifies the transformation of a nitrophenylacetic acid moiety into the final Diclofenac structure. This pathway involves a series of classical organic reactions, providing a detailed look at a plausible, albeit lengthy, synthetic sequence.
Rationale for Experimental Choices
The initial nitration step is a standard method for introducing a nitro group onto an aromatic ring, which is a versatile functional group for subsequent transformations. The subsequent reduction of the nitro group to an amine is a critical step, commonly achieved through catalytic hydrogenation, to enable the formation of the diphenylamine core of Diclofenac. The following amidation, condensation, and rearrangement steps are designed to construct the characteristic 2-(2,6-dichloroanilino)phenyl moiety. The final hydrolysis cleaves the ester to yield the active carboxylic acid. Each step is chosen for its reliability and scalability in organic synthesis.
Experimental Protocol:
A detailed experimental protocol for this route is outlined below, based on the process described in patent US20200055811A1.[1]
-
Nitration of Phenylacetate: Phenylacetate is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature between -10°C and 25°C to yield o-nitrophenylacetate.
-
Hydrogenation: The resulting o-nitrophenylacetate is hydrogenated using a palladium catalyst (e.g., Pd/C) under atmospheric pressure in a solvent such as methanol or ethanol at a temperature of 5-25°C to give o-aminophenylacetate.
-
Amidation: The amino group of o-aminophenylacetate is amidated with benzoyl chloride in the presence of an acid acceptor like triethylamine or potassium carbonate at 0-30°C to produce 2-(2-benzoylaminophenyl) acetate.
-
Condensation: The 2-(2-benzoylaminophenyl) acetate is reacted with thionyl chloride to form a chloroimine intermediate. This intermediate is then condensed with 2,6-dichlorophenol using an inorganic base to yield (E)-methyl-2-(2-((2,6-dichlorophenoxy)(phenyl)methyleneamino) phenyl ester.
-
Chapman Rearrangement: The condensed product undergoes a Chapman rearrangement to afford methyl 2-(2-(N-(2,6-dichlorophenyl)benzoylamino)phenyl) ester.
-
Hydrolysis: The final step involves the hydrolysis of the ester with an inorganic base to yield Diclofenac sodium. The overall yield reported for this multi-step process is up to 67% based on the starting methyl phenylacetate.[1]
Synthetic Workflow Diagram:
Caption: Multi-step synthesis of Diclofenac via a nitrophenylacetic acid intermediate.
Synthetic Route B: High-Yield Ullmann Condensation
The Ullmann condensation is a powerful C-N cross-coupling reaction that is widely used in the synthesis of diarylamines.[2] This modern approach for Diclofenac synthesis utilizes a copper-catalyzed reaction between an o-halophenylacetic acid derivative and 2,6-dichloroaniline. This route is characterized by its high efficiency and excellent yield, making it an attractive option for industrial-scale production.
Rationale for Experimental Choices
The choice of an Ullmann condensation is driven by its directness in forming the crucial C-N bond in the Diclofenac structure. The use of a copper catalyst, often in combination with a ligand, facilitates the coupling of the aryl halide with the amine. The selection of a suitable base is critical for the deprotonation of the amine and to drive the reaction forward. This particular patented method employs a sugar-based ligand, D-glucosamine hydrochloride, which is an environmentally benign and cost-effective alternative to more complex and expensive ligands.[3] The reaction conditions are optimized to achieve a high yield in a relatively short reaction time.
Experimental Protocol:
The following protocol is based on a high-yield method described in patent CN109553544B.[3]
-
Reaction Setup: In a three-necked flask, combine methyl o-iodophenylacetate (0.1 mol), 2,6-dichloroaniline (0.1 mol), CuI (0.02 mol), D-glucosamine hydrochloride (0.02 mol), and Cs2CO3 (0.3 mol).
-
Solvent Addition: Add a mixture of DMSO (80 mL) and water (80 mL) to the flask and stir to dissolve the reactants.
-
Condensation Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 8 hours.
-
Work-up: After the reaction is complete, add ethyl acetate (160 mL) and centrifuge the mixture. The supernatant contains the crude product.
-
Hydrolysis: The crude intermediate is then hydrolyzed using an aqueous solution of sodium hydroxide in ethanol to yield Diclofenac sodium.
-
Isolation: The final product is isolated and purified. This two-step process boasts a high overall yield of over 90% and a product purity of over 98%.[3]
Synthetic Workflow Diagram:
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-chloro-2-nitrophenyl)acetic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-chloro-2-nitrophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a comprehensive understanding of the chemical's hazard profile and the rationale behind each disposal step. Our commitment is to foster a culture of safety and environmental responsibility in the laboratory.
Hazard Assessment and Risk Mitigation
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is a chlorinated nitroaromatic carboxylic acid, a class of molecules that requires careful management due to potential reactivity and toxicity.
1.1. Intrinsic Hazards
While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, the constituent functional groups provide insight into its potential hazards.[1] Chlorinated aromatic compounds can be persistent in the environment, and nitro groups often impart toxicity and, in some cases, explosive properties, particularly when heated or combined with other substances.[2] The carboxylic acid functional group indicates corrosive properties.
Therefore, it is prudent to handle this compound with the assumption that it may be:
-
Toxic: Harmful if ingested, inhaled, or absorbed through the skin.
-
An Irritant: Capable of causing irritation to the skin, eyes, and respiratory tract.[3][4]
-
Environmentally Hazardous: Potentially persistent and harmful to aquatic life.
1.2. Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Minimizes inhalation of dust or vapors. |
Waste Segregation and Containerization: A Proactive Approach
Proper segregation and containment of chemical waste at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.
2.1. Waste Identification
All waste streams containing this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Solvent rinses from contaminated glassware.
-
Solutions containing the compound.
2.2. Container Selection and Labeling
The choice of waste container is crucial for safety and regulatory compliance.
-
Primary Container: Use a chemically compatible container, typically the original container or a new, clean, and clearly labeled high-density polyethylene (HDPE) or glass bottle for liquid waste. For solid waste, a securely sealed plastic container is appropriate.
-
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[5]
Diagram: Waste Disposal Workflow
Caption: Workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Adherence to a standardized disposal protocol minimizes risk and ensures regulatory compliance.
3.1. Collection of Solid Waste
-
Don PPE: Wear the appropriate personal protective equipment.
-
Containment: Carefully transfer the solid this compound into a designated hazardous waste container.
-
Minimize Dust: Avoid creating dust during the transfer.[3]
-
Seal and Label: Securely close the container and ensure it is properly labeled.
-
Decontaminate: Wipe down the work area and any equipment used with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipes as hazardous waste.
3.2. Collection of Liquid Waste
-
Don PPE: Wear the appropriate personal protective equipment.
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Transfer: Carefully pour the liquid waste into a designated, compatible, and labeled hazardous waste container.
-
Seal: Securely cap the container. Do not overfill.
-
Storage: Place the container in a secondary containment bin to prevent spills.
Storage and Transport
The interim storage and subsequent transport of hazardous waste are regulated activities.
4.1. On-Site Storage
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA, which should be at or near the point of generation.
-
Incompatible Materials: Store waste containing this compound away from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[3][6]
-
Container Integrity: Ensure waste containers are kept closed except when adding waste and are in good condition.[5]
4.2. Off-Site Transport and Final Disposal
-
Licensed Professionals: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][4][6][7][8]
-
Incineration: High-temperature incineration is the preferred method for the disposal of chlorinated nitroaromatic compounds.[9] This process ensures the complete destruction of the molecule, preventing its release into the environment. The incinerator must be equipped with appropriate scrubbers to neutralize acidic gases (like HCl) and nitrogen oxides (NOx) produced during combustion.[9]
-
Landfilling: Do not dispose of this compound in a landfill. Its potential for environmental persistence and leaching into groundwater makes this an unacceptable disposal route.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
5.1. Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and institutional safety officer.
-
Contain: If safe to do so, prevent the spill from spreading using absorbent materials.
-
Clean-up: For small spills, and if you are trained to do so, carefully sweep up the solid material or absorb the liquid with an inert absorbent (e.g., vermiculite, sand).[10] Place the absorbed material into a labeled hazardous waste container.
-
Ventilate: Ensure the area is well-ventilated during and after clean-up.
5.2. Personal Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. uwm.edu [uwm.edu]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
